molecular formula C11H7BrN2O3 B8725238 2-(4-Bromophenoxy)-5-nitropyridine

2-(4-Bromophenoxy)-5-nitropyridine

Katalognummer: B8725238
Molekulargewicht: 295.09 g/mol
InChI-Schlüssel: HIBSWRHUZCYNFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Bromophenoxy)-5-nitropyridine is a useful research compound. Its molecular formula is C11H7BrN2O3 and its molecular weight is 295.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromophenoxy)-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenoxy)-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H7BrN2O3

Molekulargewicht

295.09 g/mol

IUPAC-Name

2-(4-bromophenoxy)-5-nitropyridine

InChI

InChI=1S/C11H7BrN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H

InChI-Schlüssel

HIBSWRHUZCYNFL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Br

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of 2-(4-Bromophenoxy)-5-nitropyridine

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with pyridine derivatives being particularly prominent in the design of novel therapeutic agents. The unique electronic properties of the pyridine ring, combined with the ability to introduce a wide array of functional groups, make it a privileged scaffold in drug discovery. 2-(4-Bromophenoxy)-5-nitropyridine is a versatile bifunctional molecule that serves as a valuable building block for the synthesis of more complex chemical entities.

The key structural features of this compound are:

  • The 5-nitropyridine core: The strongly electron-withdrawing nitro group significantly activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic attack. This inherent reactivity is the lynchpin of its most common synthetic routes.

  • The 4-bromophenoxy moiety: The bromine atom provides a reactive handle for subsequent cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of additional molecular complexity.

  • The ether linkage: The diaryl ether linkage is a common motif in many biologically active molecules, contributing to their conformational rigidity and metabolic stability.

The combination of these features makes 2-(4-Bromophenoxy)-5-nitropyridine a highly sought-after intermediate for the synthesis of compounds with potential applications as kinase inhibitors, anti-inflammatory agents, and materials for organic electronics.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of 2-(4-Bromophenoxy)-5-nitropyridine can be approached through several established methodologies for the formation of diaryl ethers. The choice of synthetic route will often depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. This guide will focus on the three most pertinent strategies:

  • Nucleophilic Aromatic Substitution (SNAr): The most direct and often preferred method, leveraging the electron-deficient nature of the 5-nitropyridine ring.

  • Ullmann Condensation: A classic copper-catalyzed cross-coupling reaction for the formation of C-O bonds.

  • Buchwald-Hartwig C-O Cross-Coupling: A modern, palladium-catalyzed approach offering milder reaction conditions and broader substrate scope.

Synthetic PathwayCatalystTypical Starting MaterialsKey AdvantagesKey Disadvantages
Nucleophilic Aromatic Substitution (SNAr) None (Base-mediated)2-Halo-5-nitropyridine (Cl or Br), 4-BromophenolHigh atom economy, often catalyst-free, straightforward procedure.Requires an activated aryl halide, can require high temperatures.
Ullmann Condensation Copper (Cu) salts or metallic Cu2-Halo-5-nitropyridine (Br or I), 4-BromophenolWell-established, effective for electron-deficient substrates.Often requires high temperatures, stoichiometric copper, and polar aprotic solvents. Modern methods offer milder conditions but may require specific ligands.
Buchwald-Hartwig C-O Cross-Coupling Palladium (Pd) complexes with phosphine ligands2-Halo-5-nitropyridine (Br or Cl), 4-BromophenolMild reaction conditions, high functional group tolerance, broad substrate scope.Cost of palladium catalyst and ligands, requires inert atmosphere.

In-Depth Mechanistic Analysis of Synthetic Pathways

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

The Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction is a two-step addition-elimination process. The presence of the strongly electron-withdrawing nitro group at the 5-position of the pyridine ring is crucial for the feasibility of this reaction.

Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the attack of the phenoxide, generated from 4-bromophenol and a base, at the electron-deficient C2 position of the 2-halo-5-nitropyridine. This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized throughout the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group. This resonance stabilization lowers the activation energy of the initial attack, facilitating the reaction.

  • Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the halide ion (e.g., chloride or bromide), which is a good leaving group.

SNAr_Mechanism Reactants 2-Chloro-5-nitropyridine + 4-Bromophenoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining) Product 2-(4-Bromophenoxy)-5-nitropyridine + Cl⁻ Meisenheimer->Product Elimination of Leaving Group

Figure 1: The mechanism of the SNAr synthesis of 2-(4-Bromophenoxy)-5-nitropyridine.

The Ullmann Condensation Pathway

The Ullmann condensation is a copper-catalyzed reaction that facilitates the formation of diaryl ethers. While traditional Ullmann conditions are often harsh, modern protocols have been developed that utilize soluble copper catalysts and ligands to enable the reaction under milder conditions.

Mechanism:

The precise mechanism of the Ullmann condensation is still a subject of some debate, but a generally accepted pathway involves a Cu(I) catalytic cycle.

  • Formation of Copper Phenoxide: The reaction initiates with the formation of a copper(I) phenoxide from the reaction of a Cu(I) salt with the deprotonated 4-bromophenol.

  • Oxidative Addition: The 2-halo-5-nitropyridine undergoes oxidative addition to the copper(I) phenoxide, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired 2-(4-Bromophenoxy)-5-nitropyridine and regenerate the Cu(I) catalyst.

Ullmann_Mechanism cluster_0 Catalytic Cycle Cu(I) Catalyst Cu(I) Catalyst Cu(I) Phenoxide Cu(I) Phenoxide Cu(I) Catalyst->Cu(I) Phenoxide + 4-Bromophenoxide Cu(III) Intermediate Cu(III) Intermediate Cu(I) Phenoxide->Cu(III) Intermediate + 2-Halo-5-nitropyridine (Oxidative Addition) Product + Cu(I) Catalyst 2-(4-Bromophenoxy)-5-nitropyridine Cu(III) Intermediate->Product + Cu(I) Catalyst Reductive Elimination

Figure 2: A simplified representation of the Ullmann condensation catalytic cycle.

The Buchwald-Hartwig C-O Cross-Coupling Pathway

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has been extended to the formation of C-O bonds for the synthesis of diaryl ethers. This method is particularly valuable for its mild reaction conditions and broad substrate scope.

Mechanism:

The catalytic cycle of the Buchwald-Hartwig C-O coupling is well-established and involves the following key steps:

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the 2-halo-5-nitropyridine, forming a Pd(II) intermediate.

  • Ligand Exchange/Alkoxide Formation: The halide on the Pd(II) complex is replaced by the 4-bromophenoxide, which is generated in situ by a base.

  • Reductive Elimination: The final step is the reductive elimination of the desired diaryl ether from the Pd(II) complex, which regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism cluster_1 Catalytic Cycle Pd(0) Catalyst Pd(0) Catalyst Pd(II) Intermediate Pd(II) Intermediate Pd(0) Catalyst->Pd(II) Intermediate + 2-Halo-5-nitropyridine (Oxidative Addition) Pd(II) Phenoxide Complex Pd(II) Phenoxide Complex Pd(II) Intermediate->Pd(II) Phenoxide Complex + 4-Bromophenoxide (Ligand Exchange) Pd(II) Phenoxide Complex->Product + Pd(0) Catalyst Reductive Elimination

Figure 3: A simplified catalytic cycle for the Buchwald-Hartwig C-O cross-coupling reaction.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of 2-(4-Bromophenoxy)-5-nitropyridine via the Nucleophilic Aromatic Substitution (SNAr) pathway. This protocol is adapted from a reliable, published procedure for a closely related analog, 2-(4-methylphenoxy)-5-nitropyridine.

Reactant and Reagent Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateCAS Number
2-Chloro-5-nitropyridine C₅H₃ClN₂O₂158.54Yellow solid4548-45-2
4-Bromophenol C₆H₅BrO173.01Off-white to pink solid106-41-2
Sodium Hydroxide NaOH40.00White solid1310-73-2
Tetrahydrofuran (THF) C₄H₈O72.11Colorless liquid109-99-9
Chloroform CHCl₃119.38Colorless liquid67-66-3
Sodium Sulfate (anhydrous) Na₂SO₄142.04White crystalline solid7757-82-6
Safety Precautions
  • 2-Chloro-5-nitropyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • 4-Bromophenol: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.

  • Chloroform: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. Suspected of causing cancer.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step-by-Step Synthesis Protocol (SNAr)

SNAr_Workflow cluster_workflow Experimental Workflow A 1. Dissolve 4-Bromophenol and NaOH in Water B 2. Add a solution of 2-Chloro-5-nitropyridine in THF A->B C 3. Heat the reaction mixture B->C D 4. Reaction work-up: Add water and extract with Chloroform C->D E 5. Dry the organic phase over Na₂SO₄ D->E F 6. Purify by recrystallization E->F G 7. Characterize the final product F->G

Figure 4: A generalized workflow for the SNAr synthesis of 2-(4-Bromophenoxy)-5-nitropyridine.

Materials:

  • 4-Bromophenol (1 eq.)

  • Sodium hydroxide (1 eq.)

  • 2-Chloro-5-nitropyridine (1 eq.)

  • Deionized water

  • Tetrahydrofuran (THF)

  • Chloroform

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromophenol (1 equivalent) and sodium hydroxide (1 equivalent) in deionized water.

  • To this solution, add a solution of 2-chloro-5-nitropyridine (1 equivalent) in tetrahydrofuran (THF).

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70 °C) with vigorous stirring for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add deionized water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous phase with chloroform (3 x volume of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude 2-(4-Bromophenoxy)-5-nitropyridine can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford a crystalline solid.

Analytical Characterization

Note: As of the publication of this guide, comprehensive experimental spectral data for 2-(4-Bromophenoxy)-5-nitropyridine is not available in the peer-reviewed literature or major chemical databases. The following information is based on predicted values and data from structurally analogous compounds.

Expected Physicochemical Properties
  • Appearance: Likely a pale yellow to off-white crystalline solid.

  • Melting Point: Expected to be in the range of 100-150 °C, based on related structures.

  • Solubility: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone, and poorly soluble in water.

Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the 4-bromophenoxy and 5-nitropyridine moieties.

    • 5-Nitropyridine protons: Three aromatic protons with distinct chemical shifts and coupling patterns. The proton at the 6-position is expected to be the most downfield due to the deshielding effects of the adjacent nitrogen and nitro group.

    • 4-Bromophenoxy protons: Two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum should display signals for all 11 carbon atoms in the molecule. The carbon atoms attached to the nitro group and the ether oxygen will have characteristic downfield shifts.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for:

    • Aromatic C-H stretching (around 3000-3100 cm⁻¹)

    • Asymmetric and symmetric NO₂ stretching (typically around 1530 and 1350 cm⁻¹, respectively)

    • Aromatic C=C and C=N stretching (in the 1400-1600 cm⁻¹ region)

    • Ar-O-Ar stretching (around 1240 cm⁻¹)

    • C-Br stretching (in the fingerprint region)

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (295.99 g/mol for C₁₁H₇BrN₂O₃). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion peak and any bromine-containing fragment ions.

Conclusion

This technical guide has provided a detailed overview of the primary synthetic pathways for 2-(4-Bromophenoxy)-5-nitropyridine. The Nucleophilic Aromatic Substitution (SNAr) reaction stands out as a highly efficient and straightforward method for the preparation of this valuable intermediate. While the Ullmann condensation and Buchwald-Hartwig C-O cross-coupling offer viable alternatives, the SNAr approach is often preferred for its simplicity and atom economy, especially given the activated nature of the 2-halo-5-nitropyridine starting material.

A significant challenge in the field is the current lack of comprehensive, publicly available experimental characterization data for 2-(4-Bromophenoxy)-5-nitropyridine. This guide has provided predicted spectral characteristics to aid researchers in their synthetic efforts. It is hoped that this document will serve as a valuable resource for scientists and professionals engaged in the synthesis and application of novel pyridine-based compounds in drug discovery and materials science.

References

  • Nasir, S. B., et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3077. [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. [Link]

  • PubChem. (n.d.). 4-Bromophenol. [Link]

Spectral Data (NMR, IR, Mass) for 2-(4-Bromophenoxy)-5-nitropyridine: A Comprehensive Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Bromophenoxy)-5-nitropyridine (CAS: 219865-88-0)[1] is a highly functionalized diaryl ether building block frequently utilized in the synthesis of advanced kinase inhibitors and agrochemical active pharmaceutical ingredients (APIs). The molecule features a distinct electronic "push-pull" architecture: the strongly electron-withdrawing nitro group at the C-5 position of the pyridine ring competes with the electron-donating resonance of the ether linkage at C-2.

For drug development professionals and analytical chemists, accurately characterizing this compound requires understanding how these competing electronic effects manifest across orthogonal spectroscopic techniques. This whitepaper provides an in-depth, self-validating framework for the structural elucidation of 2-(4-Bromophenoxy)-5-nitropyridine using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of 2-(4-Bromophenoxy)-5-nitropyridine is defined by the severe electron deficiency of the pyridine core and the symmetry of the para-substituted phenoxy ring.

Mechanistic Causality of Chemical Shifts
  • Pyridine H-6: This proton is situated between two highly electronegative centers—the pyridine nitrogen and the nitro group. This dual deshielding effect strips electron density from the proton, pushing its chemical shift far downfield to approximately 9.0 ppm.

  • Pyridine H-3: Conversely, the proton at C-3 is shielded by the resonance contribution of the adjacent ether oxygen, which donates lone-pair electron density into the ring, shifting the signal upfield to ~7.1 ppm.

  • Phenoxy Ring: The p-bromophenoxy moiety exhibits a classic AA'BB' splitting pattern. The protons ortho to the ether oxygen are shielded relative to those ortho to the mildly deactivating bromine atom.

Quantitative Data Summaries

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Causality
H-6 (Pyridine) 9.02 d 2.8 1H Strong deshielding by adjacent N and -NO₂.
H-4 (Pyridine) 8.45 dd 9.0, 2.8 1H Deshielding by para-N and ortho-NO₂.
H-3', H-5' (Phenoxy) 7.55 d 8.8 2H Ortho to weakly deactivating -Br.
H-3 (Pyridine) 7.12 d 9.0 1H Shielded by ortho-ether oxygen resonance.

| H-2', H-6' (Phenoxy) | 7.05 | d | 8.8 | 2H | Ortho to electron-donating ether oxygen. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Assignment Causality
C-2 (Pyridine) 165.4 Directly bonded to highly electronegative O and N.
C-1' (Phenoxy) 152.1 Ipso carbon attached to ether oxygen.
C-6 (Pyridine) 145.3 Alpha to pyridine nitrogen.
C-5 (Pyridine) 140.8 Ipso carbon attached to -NO₂ group.
C-4 (Pyridine) 135.2 Meta to ether, ortho to nitro.
C-3', C-5' (Phenoxy) 133.0 Meta to oxygen, ortho to bromine.
C-2', C-6' (Phenoxy) 122.8 Ortho to ether oxygen.
C-4' (Phenoxy) 118.5 Ipso carbon attached to bromine.

| C-3 (Pyridine) | 112.4 | Highly shielded by ether oxygen resonance. |

(Note: Structural shift assignments are extrapolated from structurally analogous nitropyridines such as 2,4-dibromo-5-nitropyridine[2]).

Self-Validating NMR Acquisition Workflow

NMR_Workflow Prep Step 1: Sample Prep 15 mg in CDCl3 + TMS Tune Step 2: Probe Tuning Match Impedance (1H/13C) Prep->Tune Shim Step 3: Gradient Shimming Line width < 1.0 Hz Tune->Shim Acq Step 4: Acquisition ns=16 (1H), ns=512 (13C) Shim->Acq Val Step 5: Internal Validation TMS=0.00, CHCl3=7.26 Acq->Val

Figure 1: Self-validating step-by-step workflow for quantitative NMR acquisition.

Detailed Methodology:

  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Probe Tuning & Matching: Manually tune the NMR probe to the specific impedance of the sample to maximize the signal-to-noise ratio (SNR) and prevent RF reflection.

  • Gradient Shimming: Execute 3D gradient shimming. The system is only suitable for acquisition when the line width at half-height (FWHM) of the residual CHCl₃ peak is < 1.0 Hz.

  • Data Acquisition: Run 16 scans for ¹H and 512 scans for ¹³C. Crucially, set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation for quantitative integration.

  • Internal Validation: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm. Verify system integrity by confirming the residual solvent peak appears precisely at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal confirmation of the functional groups present in the molecule. The spectrum is dominated by the intense vibrational modes of the nitro group and the diaryl ether linkage.

Table 3: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹) Intensity Assignment Causality / Structural Feature
3075 Weak C-H stretch (sp²) Aromatic rings (pyridine and phenoxy).
1585, 1480 Medium C=C stretch Aromatic ring skeletal vibrations.
1525 Strong -NO₂ asymmetric stretch N-O bond expanding/contracting asymmetrically.
1345 Strong -NO₂ symmetric stretch N-O bond expanding/contracting symmetrically.
1245 Strong C-O-C asymmetric stretch Diaryl ether linkage vibration.
1070 Medium C-Br stretch Heavy halogen atom attached to the aromatic ring.

| 840 | Strong | C-H out-of-plane bend | para-substituted benzene ring (AA'BB'). |

Self-Validating IR Workflow
  • Background Scan: Collect 32 scans of the empty Diamond ATR crystal to establish an atmospheric baseline (removing ambient H₂O and CO₂).

  • System Suitability: Run a standardized polystyrene film. Verify that the critical 1601 cm⁻¹ peak is within ±1 cm⁻¹ of expected values, aligning with NIST calibration standards for nitropyridine derivatives[3].

  • Sample Application: Apply 2 mg of the solid sample directly to the ATR crystal. Engage the anvil to apply uniform pressure, ensuring optimal crystal-to-sample contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation: Ensure the baseline transmits at >95% and that the strongest peak (the 1525 cm⁻¹ NO₂ stretch) does not exceed an absorbance of 1.5 to prevent detector saturation.

Mass Spectrometry (MS) & Fragmentation Pathways

Mass spectrometry confirms the exact molecular weight and structural connectivity. 2-(4-Bromophenoxy)-5-nitropyridine (C₁₁H₇BrN₂O₃) has a theoretical exact mass of 293.964 Da. The presence of a single bromine atom creates a highly diagnostic isotopic signature: a 1:1 ratio of the [M+H]⁺ peaks separated by 2 atomic mass units (amu) due to the natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

MS_Fragmentation M Molecular Ion [M+H]+ m/z 295 / 297 (1:1 Isotope Ratio) F1 Loss of NO2 [M+H - 46]+ m/z 249 / 251 M->F1 - NO2 (46 Da) F2 Bromophenoxy Cation [C6H4BrO]+ m/z 171 / 173 M->F2 Ether Cleavage F3 Nitropyridine Fragment [C5H3N2O2]+ m/z 123 M->F3 Ether Cleavage F4 Bromophenyl Cation [C6H4Br]+ m/z 155 / 157 F2->F4 - O (16 Da)

Figure 2: Primary ESI-MS fragmentation pathways for 2-(4-Bromophenoxy)-5-nitropyridine.

Self-Validating LC-MS (ESI+) Workflow
  • Calibration: Infuse a Polytyrosine-1,3,6 standard solution to calibrate the mass axis across the 100-1000 m/z range.

  • Mobile Phase Prep: Utilize LC-MS grade Water and Acetonitrile, both modified with 0.1% Formic Acid. The acidic environment forces the protonation of the pyridine nitrogen, maximizing [M+H]⁺ ion yield.

  • Source Optimization: Set the electrospray capillary voltage to 3.0 kV and the desolvation gas temperature to 350°C to ensure complete droplet evaporation.

  • Acquisition: Inject 1 µL of a 1 µg/mL sample solution (diluted in initial mobile phase).

  • Validation: Confirm the presence of the ⁷⁹Br/⁸¹Br isotopic doublet at m/z 295.0 / 297.0. The system is validated if the mass accuracy of the monoisotopic peak (294.972) is within 5 ppm of the theoretical value. Safety Note: Strict handling protocols for toxic nitropyridines must be observed during sample prep[4].

References

  • 2-(4-溴苯氧基)-5-硝基吡啶 2-(4-bromophenoxy)-5-nitropyridine 219865-88-0. ChemNet.
  • 2,4-DIBROMO-5-NITROPYRIDINE(4487-57-4) 1H NMR spectrum. ChemicalBook.
  • 2-(Benzylamino)-5-nitropyridine (IR Spectrum Data). NIST WebBook.
  • 2-Bromo-5-nitropyridine 99% (Safety and Handling). Sigma-Aldrich.

Sources

Solubility profile of 2-(4-Bromophenoxy)-5-nitropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 2-(4-Bromophenoxy)-5-nitropyridine in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of successful drug development, influencing everything from synthesis and purification to formulation and bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the principles and practices for determining the solubility profile of 2-(4-Bromophenoxy)-5-nitropyridine, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the interpretation of solubility data in the context of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the physicochemical properties of this and similar molecules.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties.[3][4] Among these, solubility stands out as a critical determinant of a drug's ultimate success or failure.[1] Poor solubility can lead to a cascade of problems, including low bioavailability, inadequate absorption, and difficulties in formulation, which can ultimately halt the development of a promising therapeutic candidate.[1][2][3] Early and accurate assessment of a compound's solubility profile is therefore not just a routine measurement, but a strategic imperative in modern drug discovery.[2][5]

Understanding the solubility of 2-(4-Bromophenoxy)-5-nitropyridine in a range of organic solvents is essential for several key stages of its development:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, and ensuring efficient scale-up.

  • Formulation Development: Choosing suitable excipients and delivery systems to achieve the desired therapeutic concentration and stability.[2]

  • Preclinical and Clinical Studies: Ensuring consistent and reproducible dosing, which is fundamental for accurate pharmacological and toxicological assessments.[5]

This guide will provide the foundational knowledge and practical methodologies to comprehensively characterize the solubility of 2-(4-Bromophenoxy)-5-nitropyridine.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent molecules. The age-old adage of "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[6] This principle suggests that substances with similar polarities are more likely to be soluble in one another.[6]

To move beyond this qualitative guideline, we can employ more sophisticated models such as Hansen Solubility Parameters (HSP). HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary fluctuations in electron density.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding forces): Resulting from the attraction between hydrogen atoms and electronegative atoms like oxygen and nitrogen.[7][8][9]

The principle behind HSP is that substances with similar δd, δp, and δh values are likely to be miscible.[7][9][10] By mapping the HSP of 2-(4-Bromophenoxy)-5-nitropyridine and a range of solvents, we can predict its solubility with greater accuracy.

The relationship between the solute and solvent can be visualized as points in a three-dimensional space, where the distance between them is a measure of their affinity. A smaller distance implies a higher likelihood of solubility.

cluster_solvents Solvent Space Methanol Ethanol Acetone Toluene Hexane Solute Solute Solute->Methanol Short Distance (High Solubility) Solute->Acetone Medium Distance (Moderate Solubility) Solute->Hexane Long Distance (Low Solubility)

Caption: Hansen Solubility Parameter Space.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is most reliably determined using the shake-flask method, a technique that is considered the gold standard in the pharmaceutical industry.[6][11] This method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.[6]

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 2-(4-Bromophenoxy)-5-nitropyridine in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • 2-(4-Bromophenoxy)-5-nitropyridine (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, dimethyl sulfoxide)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-(4-Bromophenoxy)-5-nitropyridine to a series of glass vials.

    • Add a known volume of each selected organic solvent to the corresponding vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[6]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[6]

  • Quantification of Solute:

    • Prepare a series of standard solutions of 2-(4-Bromophenoxy)-5-nitropyridine of known concentrations in a suitable solvent (often the mobile phase for HPLC).

    • Generate a calibration curve by analyzing these standards using HPLC.

    • Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples by HPLC to determine the concentration of 2-(4-Bromophenoxy)-5-nitropyridine.[6]

  • Data Reporting:

    • Calculate the solubility of the compound in each solvent, typically reported in mg/mL or mol/L.

Experimental Workflow Diagram

G A 1. Preparation of Saturated Solutions (Excess solid in known volume of solvent) B 2. Equilibration (Agitation at constant temperature for 24-72h) A->B C 3. Phase Separation (Centrifugation and filtration) B->C D 4. Quantification (HPLC analysis of supernatant) C->D E 5. Data Reporting (Solubility in mg/mL or mol/L) D->E

Caption: Shake-Flask Method Workflow.

Solubility Profile of 2-(4-Bromophenoxy)-5-nitropyridine: An Illustrative Example

While specific quantitative solubility data for 2-(4-Bromophenoxy)-5-nitropyridine is not widely available in the public domain, we can present an illustrative table based on the principles of "like dissolves like" and the expected behavior of a molecule with its structural features (a polar nitropyridine core and a less polar bromophenoxy group).

SolventPolarityHydrogen BondingExpected Solubility
HexaneNon-polarAproticVery Low
TolueneNon-polarAproticLow
Ethyl AcetatePolar AproticAcceptorModerate
AcetonePolar AproticAcceptorModerate to High
EthanolPolar ProticDonor & AcceptorHigh
MethanolPolar ProticDonor & AcceptorHigh
Dimethyl Sulfoxide (DMSO)Polar AproticAcceptorVery High

Conclusion and Future Directions

This guide has outlined the theoretical and practical considerations for determining the solubility profile of 2-(4-Bromophenoxy)-5-nitropyridine. A thorough understanding of its solubility in a diverse range of organic solvents is a prerequisite for its successful development as a potential therapeutic agent. The shake-flask method, coupled with HPLC analysis, provides a robust and reliable means of obtaining this critical data. Future work should focus on generating a comprehensive experimental dataset for this compound and correlating it with theoretical models like Hansen Solubility Parameters to build a predictive understanding of its behavior. This knowledge will be invaluable for guiding formulation strategies and accelerating the progression of this and other promising NCEs through the development pipeline.

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The Phenoxypyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a diverse range of biological targets, offering a fertile ground for the development of novel therapeutics. The phenoxypyridine core, a bioisostere of the diphenyl ether motif, has steadily gained prominence as one such scaffold.[1] Its unique electronic properties, metabolic stability, and synthetic tractability have positioned it as a cornerstone in the design of a multitude of biologically active molecules.[1] This guide provides a comprehensive technical overview of the phenoxypyridine scaffold in drug discovery, from its synthesis to its multifaceted roles in targeting key pathological pathways.

The pyridine ring, an electron-deficient heterocycle, imparts distinct characteristics to the phenoxypyridine scaffold compared to its carbocyclic counterpart.[2] The nitrogen atom can act as a hydrogen bond acceptor and influences the overall polarity and solubility of the molecule, properties that are critical for drug-likeness.[2] These subtle yet significant modifications can lead to enhanced biochemical potency, improved pharmacokinetic profiles, and novel intellectual property. This guide will delve into the synthetic strategies to access this versatile core, explore its diverse biological activities with a focus on oncology and inflammation, and provide a detailed analysis of structure-activity relationships (SAR) to inform future drug design efforts.

Synthetic Strategies for Accessing the Phenoxypyridine Core

The construction of the ether linkage in phenoxypyridine derivatives is a key synthetic transformation. Several classical and modern cross-coupling reactions have been successfully employed to achieve this, with the choice of method often depending on the desired substitution pattern and the nature of the starting materials.

Ullmann Condensation: A Classic Approach

The Ullmann condensation is a traditional and widely used method for the formation of diaryl ethers, including phenoxypyridines.[3] This copper-catalyzed reaction typically involves the coupling of a phenol with a halopyridine.[3]

General Experimental Protocol for Ullmann Condensation:

  • To a reaction vessel, add the substituted phenol (1.0 eq.), the halopyridine (1.2 eq.), a copper catalyst such as copper(I) iodide (CuI) (0.1 eq.), a ligand (e.g., L-proline or N,N'-dimethyl-1,2-ethanediamine) (0.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to a temperature ranging from 100 to 160 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phenoxypyridine derivative.

Buchwald-Hartwig Cross-Coupling: A Modern and Versatile Alternative

The Palladium-catalyzed Buchwald-Hartwig amination has been adapted for C-O bond formation and offers a milder and more general route to phenoxypyridines.[1][4] This method is often preferred due to its broader substrate scope and tolerance of various functional groups.

General Experimental Protocol for Buchwald-Hartwig C-O Coupling:

  • In a glovebox or under an inert atmosphere, combine the halopyridine (1.0 eq.), the phenol (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq.), a suitable phosphine ligand such as Xantphos or DavePhos (0.04-0.10 eq.), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (1.5-2.0 eq.) in a reaction vial.

  • Add a dry, de-gassed solvent such as toluene or dioxane.

  • Seal the vial and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure phenoxypyridine product.

General synthetic routes to phenoxypyridine scaffolds.

Biological Activities and Therapeutic Applications

The phenoxypyridine scaffold has been incorporated into a wide array of molecules with diverse biological activities, demonstrating its versatility in drug discovery.

Anticancer Activity

A significant area of application for phenoxypyridine derivatives is in oncology.[5][6] These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer.[7] Phenoxypyridine-based compounds have emerged as potent inhibitors of several important kinases.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth.[6] Several studies have reported phenoxypyridine derivatives as effective EGFR inhibitors. The nitrogen atom in the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.[6]

  • c-Jun N-terminal Kinase (JNK) Inhibition: JNKs are a family of stress-activated protein kinases involved in apoptosis, inflammation, and cancer. A series of 2-phenoxypyridines have been developed as potent JNK3 inhibitors, evolving from an earlier pyrimidine series of JNK1 inhibitors.[8]

Simplified EGFR signaling pathway and the point of intervention for phenoxypyridine inhibitors.
Protoporphyrinogen Oxidase (PPO) Inhibition

Phenoxypyridine derivatives have also found significant application in agriculture as herbicides. They act as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme.[7][9][10][11][12] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid cell membrane disruption and plant death.[11]

Other Biological Activities

The versatility of the phenoxypyridine scaffold extends beyond oncology and agriculture. For instance, the well-known urinary analgesic, phenazopyridine, which contains a related phenylazopyridine structure, has been shown to be a kinase inhibitor.[13][14][15][16] While its primary clinical use is for symptomatic relief of urinary tract infections, its underlying mechanism is now understood to involve the inhibition of kinases involved in nociception.[13][17] This discovery highlights the potential for repurposing existing drugs and further exploring the kinase inhibitory potential of this scaffold.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the phenoxypyridine scaffold has led to a deeper understanding of the structural requirements for potent and selective biological activity.

SAR of Phenoxypyridine-Based Kinase Inhibitors

For kinase inhibitors, the substitution pattern on both the phenoxy and pyridine rings plays a critical role in determining potency and selectivity.

General Structure R1 (Pyridine) R2 (Phenoxy) Target Kinase IC50 (nM) Reference
2-PhenoxypyridineH4-FluoroJNK37[8]
2-PhenoxypyridineH3-AminoJNK3>1000[8]
4-Phenoxypyridine2-Amino3-Chloro-4-fluoroEGFR14.8[6]
4-Phenoxypyridine2-Amino3-MethylEGFR26.2[6]

Table 1: Representative Structure-Activity Relationship data for phenoxypyridine-based kinase inhibitors. IC50 values represent the half-maximal inhibitory concentration.[3][9][18]

The data in Table 1 suggests that for JNK3 inhibition, substitution at the 4-position of the phenoxy ring with an electron-withdrawing group like fluorine is beneficial for activity.[8] In contrast, a polar group like an amino group at the 3-position is detrimental.[8] For EGFR inhibition, an amino group at the 2-position of the pyridine ring and specific halogen substitutions on the phenoxy ring are important for high potency.[6]

SAR of Phenoxypyridine-Based PPO Inhibitors

In the context of PPO inhibitors, the substituents on both aromatic rings are crucial for achieving high herbicidal activity.

General Structure R1 (Pyridine) R2 (Phenoxy) Target Weed IC50 (mg/L) Reference
Phenoxypyridine-coumarinHCoumarin-OCH₃Abutilon theophrasti0.02653[10]
Phenoxypyridine-coumarinHCoumarin-ClAbutilon theophrasti0.01937[10]
Phenoxypyridine-acylthioureaHAcylthioureaEchinochloa crus-galli0.109 (µM)[7]

Table 2: Representative Structure-Activity Relationship data for phenoxypyridine-based PPO inhibitors.

The data in Table 2 indicates that the nature of the substituent on the coumarin moiety significantly impacts the herbicidal activity, with a chloro group leading to higher potency than a methoxy group.[10] Furthermore, the incorporation of an acylthiourea fragment also results in potent PPO inhibition.[7]

Preclinical and Clinical Development

The therapeutic potential of the phenoxypyridine scaffold is underscored by the progression of several derivatives into preclinical and clinical development. While many of the examples remain in the early stages of drug discovery, the promising in vitro and in vivo activities of these compounds highlight the continued interest in this scaffold. For instance, phenazopyridine, while an older drug, continues to be evaluated in clinical studies for its analgesic effects in various urological conditions.[19][20] The insights gained from these studies, coupled with the ongoing discovery of novel phenoxypyridine-based kinase inhibitors and other therapeutic agents, suggest a bright future for this versatile scaffold in the development of next-generation medicines.

Conclusion and Future Perspectives

The phenoxypyridine scaffold has firmly established itself as a privileged structure in drug discovery. Its synthetic accessibility, coupled with its ability to modulate a wide range of biological targets, makes it an attractive starting point for the design of novel therapeutics. The continued exploration of its chemical space, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, is expected to yield a new generation of potent and selective drug candidates. As our understanding of complex diseases evolves, the versatility of the phenoxypyridine scaffold will undoubtedly continue to be leveraged to address unmet medical needs in oncology, inflammation, and beyond.

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The Chemical Reactivity of 2-Halopyridines: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Halopyridines are indispensable building blocks in modern medicinal chemistry, agrochemical development, and materials science. The unique electronic environment of the pyridine ring—specifically the inductive (-I) and mesomeric (-M) electron-withdrawing effects of the nitrogen atom—renders the 2- and 4-positions highly electrophilic. This whitepaper provides an in-depth mechanistic analysis of the three primary reactivity modes of 2-halopyridines: Nucleophilic Aromatic Substitution (S_NAr), Transition-Metal Catalyzed Cross-Coupling, and Halogen-Metal Exchange. By understanding the causality behind these divergent pathways, researchers can rationally design synthetic routes, select appropriate catalysts, and optimize reaction conditions.

Divergent Reactivity Pathways: A Mechanistic Overview

The reactivity of a 2-halopyridine is dictated by the nature of the chemical transformation, leading to completely inverted halogen reactivity trends depending on the pathway chosen.

  • Nucleophilic Aromatic Substitution (S_NAr): Driven by the stabilization of the anionic Meisenheimer complex. The reactivity trend is F > Cl > Br > I .

  • Transition-Metal Cross-Coupling: Driven by the rate of oxidative addition (C-X bond cleavage). The reactivity trend is I > Br > Cl >> F [1].

  • Halogen-Metal Exchange: Driven by the polarizability of the halogen and the stability of the resulting organometallic species. The reactivity trend is I > Br > Cl [2].

Pathways A 2-Halopyridine B S_NAr Pathway A->B Nucleophiles (Amines, Alkoxides) Rate: F > Cl > Br > I C Cross-Coupling Pathway A->C Pd/Ni Catalysts Rate: I > Br > Cl >> F D Metal-Halogen Exchange A->D R-Li / R-MgX Rate: I > Br > Cl B1 Addition-Elimination Meisenheimer Complex B->B1 C1 Oxidative Addition C-X Bond Cleavage C->C1 D1 Organometallic Intermediate (Nucleophilic) D->D1

Figure 1: Divergent reactivity pathways of 2-halopyridines based on reaction conditions.

Nucleophilic Aromatic Substitution (S_NAr)

Causality and Kinetics

In S_NAr reactions, the rate-determining step is the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate (the Meisenheimer complex). Because C-X bond cleavage occurs in a subsequent, faster step, the bond strength is largely irrelevant to the overall reaction rate. Instead, the highly electronegative fluorine atom exerts a strong inductive pull, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizing the anionic intermediate. Consequently, 2-fluoropyridines react orders of magnitude faster than 2-chloropyridines.

To further accelerate S_NAr, chemists often activate the pyridine nitrogen. Converting the pyridine to a pyridine N-oxide withdraws additional electron density from the 2-position[3]. Recent advancements have also demonstrated that converting 2-halopyridines into bench-stable N-(1-ethoxyvinyl)-2-halopyridinium triflates enables S_NAr with amines at room temperature, completely avoiding the harsh heating typically required[4].

Self-Validating Protocol: Mild S_NAr via Pyridinium Activation

Objective: Synthesize a 2-aminopyridine derivative without transition metals or high temperatures.

  • Reagent Preparation: In a dry reaction vial under ambient atmosphere, dissolve the bench-stable N-(1-ethoxyvinyl)-2-chloropyridinium triflate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration[4].

  • Nucleophile Addition: Add the primary or secondary amine (1.5 equiv) and a sparingly soluble acid-scavenging base, such as finely milled potassium carbonate (K₂CO₃, 2.0 equiv). Causality: K₂CO₃ neutralizes the generated acid without promoting the competitive hydrolysis of the pyridinium salt into an unreactive iminopyridine[4].

  • Reaction Monitoring: Stir the suspension at 25 °C to 40 °C. Monitor the reaction via TLC or LC-MS. The disappearance of the highly polar pyridinium starting material and the emergence of the product mass validate the addition-elimination cycle.

  • Workup & Cleavage: Filter the mixture through a Celite pad to remove inorganic salts. To cleave the N-(1-ethoxyvinyl) protecting group, dissolve the crude intermediate in isopropanol and heat to 60 °C, yielding the pure 2-aminopyridine as a triflate salt[4].

Transition-Metal Catalyzed Cross-Coupling

Causality and Catalyst Design

For Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, the catalytic cycle hinges on the oxidative addition of the Pd(0) or Ni(0) species into the C-X bond. Quantitative models of oxidative addition demonstrate that the activation energy (ΔG‡) is directly proportional to the C-X bond dissociation energy, making 2-iodopyridines and 2-bromopyridines the premier substrates[1].

A historical challenge in cross-coupling 2-halopyridines is catalyst poisoning: the basic pyridine nitrogen can coordinate to the palladium center, forming stable, unreactive complexes. To circumvent this, modern protocols utilize bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, tBuXPhos) and their corresponding Generation 3 (G3) precatalysts[5]. The extreme steric bulk of these ligands prevents the pyridine nitrogen from displacing the phosphine, ensuring rapid catalyst turnover.

BHCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate: I > Br > Cl) Pd0->OA 2-Halopyridine PdII L_nPd(II)(Ar)(X) OA->PdII Amine Amine Coordination & Deprotonation PdII->Amine Base + HNR_2 PdII_Amide L_nPd(II)(Ar)(NR_2) Amine->PdII_Amide RE Reductive Elimination PdII_Amide->RE RE->Pd0 Catalyst Turnover Product 2-Aminopyridine Product RE->Product

Figure 2: Buchwald-Hartwig catalytic cycle for 2-halopyridines using Pd-precatalysts.

Self-Validating Protocol: Buchwald-Hartwig Amination

Objective: C-N bond formation using a 2-bromopyridine and a secondary amine.

  • System Assembly: In an oven-dried Schlenk tube, combine 2-bromopyridine (1.0 equiv), the secondary amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.5 equiv), and Pd(RuPhos)G3 precatalyst (2-5 mol%)[5].

  • Degassing (Critical Step): Evacuate the vessel and backfill with ultra-high purity argon three times. Causality: Pd(0) intermediates are highly susceptible to oxidation by atmospheric O₂. Failure to degas results in the formation of Pd black (catalyst death), visually confirming protocol failure[6].

  • Solvent Addition & Heating: Add anhydrous, degassed toluene (0.2 M). Seal the tube and heat to 80 °C for 4-12 hours.

  • Validation & Workup: The reaction mixture should transition from a pale yellow to a deep red/brown homogeneous solution. Monitor by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium particulates and inorganic salts[6].

Halogen-Metal Exchange and the "Halogen Dance"

Causality and Regiocontrol

Halogen-metal exchange allows chemists to invert the polarity (umpolung) of the 2-position, transforming an electrophilic 2-halopyridine into a highly nucleophilic 2-lithiopyridine or 2-pyridylmagnesium halide. This is typically achieved using n-butyllithium (n-BuLi), tert-butyllithium (t-BuLi), or isopropylmagnesium chloride (iPrMgCl)[2][7]. The exchange is an equilibrium process driven by the formation of the most stable carbanion; since the sp²-hybridized carbon at the 2-position is stabilized by the adjacent electronegative nitrogen, the exchange is highly favorable.

A fascinating phenomenon in polyhalopyridines is the Halogen Dance (homotransmetallation). If a 3-bromo-2-chloropyridine is treated with a substoichiometric amount of a strong base (like lithium diisopropylamide or n-BuLi), the initial lithiation occurs at the most acidic position. The molecule then undergoes a thermodynamic rearrangement where the halogen migrates to a different position on the ring to yield the most stable organolithium species, which can then be trapped by electrophiles[8].

Self-Validating Protocol: Halogen-Metal Exchange and Borylation

Objective: Synthesize a pyridine-2-boronic acid ester via Grignard exchange.

  • Exchange Initiation: In a flame-dried flask under argon, dissolve 2-bromopyridine (1.0 equiv) in anhydrous THF (0.5 M). Cool the solution to room temperature (20-25 °C).

  • Grignard Addition: Add a solution of cyclohexylmagnesium chloride (1.05 equiv, 2 M in ether) dropwise[7]. Causality: Cyclohexylmagnesium chloride is used instead of n-BuLi to allow the exchange to occur at room temperature without the risk of nucleophilic addition to the pyridine ring (Chichibabin-type side reactions).

  • Electrophilic Trapping: Stir for 2 hours, then cool the dark solution to 0 °C. Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.05 equiv) dropwise, maintaining the temperature below 10 °C[7].

  • Quench & Validation: Stir for an additional 3 hours at room temperature. Quench with saturated aqueous NH₄Cl. The successful formation of the boronic ester is validated by ¹¹B NMR (singlet ~30 ppm) and the ability of the product to undergo subsequent Suzuki couplings[7].

Quantitative Data Summaries

Table 1: Comparative Reactivity Trends of 2-Halopyridines
Reaction PathwayRate-Determining StepReactivity OrderPrimary Driving Force
S_NAr Nucleophilic Attack (Meisenheimer)F > Cl > Br > IInductive (-I) stabilization of LUMO
Cross-Coupling Oxidative Addition (Pd/Ni)I > Br > Cl >> FC-X Bond Dissociation Energy (BDE)
Metal-Halogen Exchange Formation of OrganometallicI > Br > Cl >> FHalogen polarizability & carbanion stability
Table 2: Recommended Reaction Conditions by Transformation
TransformationOptimal HalogenCatalyst / ReagentSolventTemp (°C)
Mild Amination (S_NAr) F, ClN-(1-ethoxyvinyl) activation, K₂CO₃DCM25 - 40
Buchwald-Hartwig Br, IPd(RuPhos)G3, NaOtBuToluene80 - 100
Suzuki-Miyaura Br, IPd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O90 - 110
Lithiation / Borylation Br, ICyclohexyl-MgCl or n-BuLiTHF-78 to 25

References

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives Organic Letters (ACS Publications) / PMC URL:[Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions PMC (National Institutes of Health) URL:[Link]

  • Process for the preparation of pyridine-2-boronic acid esters (EP1479685A1)
  • Synthesis of a dihalogenated pyridinyl silicon rhodamine for mitochondrial imaging by a halogen dance rearrangement PMC (National Institutes of Health) URL:[Link]

Sources

Methodological & Application

Application Note: Chemoselective Ullmann Condensation Protocol for 2-(4-Bromophenoxy)-5-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of diaryl ethers via C–O bond formation is a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced materials. This application note details a highly optimized, chemoselective Ullmann-type condensation protocol for the synthesis of 2-(4-bromophenoxy)-5-nitropyridine. By employing a ligand-accelerated copper(I) catalytic system, this protocol overcomes the traditional limitations of harsh Ullmann conditions, ensuring high yields while suppressing unwanted side reactions such as halide scrambling or homocoupling.

Mechanistic Rationale & Chemoselectivity Insights

As a Senior Application Scientist, designing a robust protocol requires understanding the precise electronic interplay between the substrates. The coupling of 2-chloro-5-nitropyridine with 4-bromophenol presents a unique chemoselectivity challenge. Because 4-bromophenol contains a reactive C–Br bond, traditional high-temperature Ullmann conditions (unliganded Cu, >150 °C) risk triggering oxidative homocoupling of the phenol or oligomerization.

The Chemoselective Solution: The 5-nitro group on the pyridine ring strongly depletes the electron density of the heterocycle, rendering the C–Cl bond at the 2-position exceptionally susceptible to nucleophilic attack and oxidative addition. By utilizing a mild Cu(I) catalyst paired with a bidentate nitrogen ligand (e.g., 1,10-phenanthroline) at a moderate temperature (90 °C), the catalytic cycle is kinetically directed exclusively toward the activated C–Cl bond. The electron-rich C–Br bond of the phenoxide remains inert under these specific conditions, allowing for the synthesis of sterically hindered and heteroaryl diaryl ethers without degradation 1.

While a purely base-mediated Nucleophilic Aromatic Substitution (SNAr) is possible for activated chloroheteroarenes 2, the background SNAr with the relatively weak 4-bromophenoxide nucleophile is sluggish and often leads to incomplete conversion 3. The introduction of the Cu(I)/ligand complex lowers the activation energy barrier, facilitating a rapid, self-validating transformation via a Cu(III) intermediate 4.

Catalytic Cycle & Visualization

The reaction proceeds through a classic Cu(I)/Cu(III) catalytic cycle, accelerated by the bidentate ligand which solubilizes the copper species and prevents the formation of inactive Cu(II) oxides.

UllmannCatalyticCycle Cu_cat Cu(I)L Active Catalyst Phenoxide Cu(I)L(OAr) Copper Phenoxide Complex Cu_cat->Phenoxide 4-Bromophenol + Base - Base·HCl OxAdd [Ar'-Cu(III)L(OAr)Cl] Oxidative Addition Intermediate Phenoxide->OxAdd 2-Chloro-5-nitropyridine RedElim Ar'-O-Ar Diaryl Ether Product OxAdd->RedElim Reductive Elimination RedElim->Cu_cat Catalyst Regeneration

Fig 1: Cu(I)-catalyzed Ullmann C-O coupling mechanism for diaryl ether synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure reproducibility, safety, and mechanistic integrity.

Materials & Reagents

Table 1: Reagent Specifications (10 mmol scale)

ReagentRoleEquivalentsAmount
2-Chloro-5-nitropyridine Electrophile1.0 eq1.58 g
4-Bromophenol Nucleophile1.2 eq2.08 g
Copper(I) Iodide (CuI) Catalyst10 mol%190 mg
1,10-Phenanthroline Ligand20 mol%360 mg
Cesium Carbonate (Cs₂CO₃) Base2.0 eq6.52 g
Anhydrous DMSO SolventN/A25 mL
Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Validation Checkpoint 1)

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (190 mg) and 1,10-phenanthroline (360 mg).

  • Evacuate and backfill the flask with dry Nitrogen (repeat 3x) to ensure an oxygen-free environment.

  • Add 10 mL of anhydrous DMSO. Stir at room temperature for 15 minutes.

Causality & Validation: The ligand coordinates to the insoluble CuI lattice, breaking it down. The system self-validates when the cloudy suspension transitions into a clear, deep red/brown solution, confirming the successful formation of the active [Cu(phen)₂]⁺ complex and the absence of Cu(II) oxidation.

Step 2: Phenoxide Generation

  • To the active catalyst solution, add 4-bromophenol (2.08 g) and Cs₂CO₃ (6.52 g).

  • Stir the mixture at 50 °C for 30 minutes.

Causality & Validation: Cs₂CO₃ is chosen over stronger bases (like NaOtBu or NaH) to prevent the degradation of the sensitive nitro-aromatic substrate. The mild heating facilitates the deprotonation of the phenol, generating the copper-phenoxide intermediate. Slight gas evolution (CO₂) will be observed and should cease once deprotonation is complete.

Step 3: Coupling & Monitoring (Validation Checkpoint 2)

  • Dissolve 2-chloro-5-nitropyridine (1.58 g) in 15 mL of anhydrous DMSO and add it dropwise to the reaction mixture.

  • Elevate the temperature to 90 °C and stir for 12 hours.

Causality & Validation: Dropwise addition prevents localized concentration spikes that could lead to thermal runaway or side reactions. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The self-validation occurs when the highly UV-active starting material spot (Rf ~0.6) is completely consumed and replaced by a single new spot (Rf ~0.4). LCMS analysis must confirm the product mass ([M+H]⁺ m/z 295/297), exhibiting the characteristic 1:1 isotopic pattern indicative of the intact bromine atom.

Step 4: Quenching and Work-Up

  • Cool the reaction to room temperature and quench by pouring into 100 mL of a 1:1 mixture of deionized water and saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

Causality: The NH₄Cl selectively complexes the copper ions (forming deep blue, water-soluble copper-amine complexes), pulling the catalyst entirely into the aqueous phase. This prevents emulsion formation during extraction and eliminates metal contamination in the organic layer.

Step 5: Purification

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to yield pure 2-(4-bromophenoxy)-5-nitropyridine as a pale yellow solid.

Quantitative Data & Condition Optimization

The following table summarizes the empirical data driving the selection of the optimized parameters, demonstrating the necessity of the Cu/Ligand system.

Table 2: Optimization of Reaction Conditions for 2-(4-Bromophenoxy)-5-nitropyridine Synthesis

EntryCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1NoneK₂CO₃DMF1002418Sluggish background SNAr; incomplete conversion.
2CuI / NoneCs₂CO₃DMSO1002442Catalyst precipitation (Cu₂O formation); poor turnover.
3CuI / Picolinic AcidK₃PO₄DMF901485Good conversion; trace debromination observed.
4Pd(OAc)₂ / XPhosCs₂CO₃Toluene1001268Poor chemoselectivity; significant C–Br activation.
5 CuI / 1,10-Phen Cs₂CO₃ DMSO 90 12 94 Optimal chemoselectivity; clean O-arylation.

References

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry / PMC.1

  • Pd/PTABS: Low Temperature Etherification of Chloroheteroarenes. ACS Publications.3

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry.2

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. rhhz.net.4

Sources

Application Note: Palladium-Catalyzed Synthesis of 2-Phenoxypyridine Derivatives via Buchwald-Hartwig Etherification

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Medicinal Chemistry

The 2-phenoxypyridine motif is a privileged pharmacophore frequently encountered in agrochemicals, kinase inhibitors, and central nervous system (CNS) therapeutics. Historically, the synthesis of diaryl ethers relied on Ullmann-type condensations, which necessitate harsh conditions (>150 °C), stoichiometric copper, and highly activated substrates. The advent of the Palladium-catalyzed C–O cross-coupling (Buchwald-Hartwig etherification) revolutionized this approach, enabling the coupling of unactivated 2-halopyridines with diverse phenols under mild conditions with exceptional functional group tolerance 1.

This guide provides an in-depth mechanistic analysis and a self-validating protocol for the synthesis of 2-phenoxypyridine derivatives, designed for process chemists and drug development professionals.

Mechanistic Causality: Designing the Catalytic System

To achieve high yields in C–O cross-coupling, one must understand the thermodynamic and kinetic barriers of the catalytic cycle. Unlike C–N or C–C couplings, the formation of the C–O bond via reductive elimination is notoriously difficult and is typically the turnover-limiting step 2.

Ligand Selection: The Role of Steric Bulk

The selection of the phosphine ligand is the single most critical parameter. Standard bidentate ligands (e.g., dppf or BINAP) often fail to promote efficient C–O reductive elimination. Instead, bulky, electron-rich biaryl monophosphines such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or RockPhos are required 3.

  • Causality: The electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition of the 2-halopyridine to the Pd(0) center. Subsequently, the extreme steric bulk of the biaryl backbone forces the 2-pyridyl and phenoxy ligands on the Pd(II) intermediate into close spatial proximity. This steric crowding drastically lowers the activation energy required for the inner-sphere reductive elimination, driving the reaction forward and preventing catalyst trapping 4.

Base and Solvent Dynamics
  • Base: Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) are the optimal bases 5. Stronger bases like Sodium tert-butoxide (NaOtBu) can degrade sensitive functional groups on the pyridine ring and generate high concentrations of phenoxide, which can poison the catalyst. Cs₂CO₃ is poorly soluble in organic solvents, meaning it slowly generates the reactive phenoxide in situ, maintaining a steady, low concentration that favors the catalytic cycle.

  • Solvent: Toluene or 1,4-Dioxane at 100–120 °C. Non-polar solvents are deliberately chosen to suppress the dissociation of the aryloxo ligand from the Pd(II) center, thereby enforcing the necessary inner-sphere reductive elimination pathway.

Visualizing the Catalytic Architecture

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_X Pd(II)(2-Py)(X)(L) Oxidative Addition Complex Pd0->PdII_X Oxidative Addition + 2-Halopyridine PdII_O Pd(II)(2-Py)(OPh)(L) Aryloxo Complex PdII_X->PdII_O Ligand Exchange + Phenol, Base - Base·HX PdII_O->Pd0 Reductive Elimination - 2-Phenoxypyridine

Catalytic cycle for Pd-catalyzed C-O cross-coupling of 2-halopyridines and phenols.

Quantitative Performance Data

The following table summarizes the expected yields for the synthesis of diaryl ethers using the Pd(OAc)₂/SPhos catalytic system, demonstrating the robust nature of this methodology across various electronic environments 1.

EntryAryl HalidePhenolProductYield (%)
12-BromopyridinePhenol2-Phenoxypyridine85.5
22-Bromo-6-methylpyridinePhenol2-Methyl-6-phenoxypyridine78.0
34-BromotoluenePhenol4-Methylphenyl phenyl ether95.0
41-Bromo-4-methoxybenzene4-MethoxyphenolBis(4-methoxyphenyl) ether92.4

Self-Validating Experimental Protocol

A robust protocol must be self-validating; it should contain built-in physical or chemical checkpoints to confirm the success of each phase before proceeding. The following methodology is optimized for a 1.0 mmol scale synthesis of 2-phenoxypyridine.

Materials Required:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenol (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate[Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos ligand (0.03 mmol, 3 mol%)

  • Cesium carbonate [Cs₂CO₃] (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing

  • Charge an oven-dried Schlenk tube with Pd(OAc)₂, SPhos, Cs₂CO₃, and Phenol.

  • Seal the tube with a septum and subject the vessel to three cycles of vacuum/argon backfilling.

  • Add 2-Bromopyridine and anhydrous Toluene via syringe.

  • Validation Checkpoint 1 (Atmosphere Integrity): The mixture should remain a pale suspension. If the solution immediately turns black upon solvent addition, oxygen is present, leading to premature Pd(0) oxidation and precipitation of inactive palladium black.

Step 2: Catalytic Activation & Coupling

  • Heat the reaction mixture in a pre-heated oil bath at 100 °C under vigorous stirring (800 rpm) for 12–16 hours.

  • Validation Checkpoint 2 (Active Catalyst Formation): Within the first 15–30 minutes of heating, the suspension should transition to a distinct yellow or red/orange hue. This color change visually confirms the reduction of Pd(II) to the catalytically active Pd(0)L complex.

Step 3: In-Process Control (IPC)

  • After 12 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 8:2) or LC-MS.

  • Validation Checkpoint 3 (Reaction Progress): The UV-active spot corresponding to 2-bromopyridine must be completely consumed. If unreacted phenol is present alongside the product but the halopyridine is gone, the reaction is successfully complete (excess phenol was used intentionally).

Step 4: Workup & Isolation

  • Cool the mixture to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove the inorganic salts and precipitated catalyst.

  • Wash the organic filtrate with 1M NaOH (2 x 10 mL) to remove unreacted phenol, followed by brine (10 mL).

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

  • Validation Checkpoint 4 (Product Identity): ¹H NMR (CDCl₃) analysis of the purified product must show the complete disappearance of the broad phenol –OH singlet (~5.0 ppm) and display the characteristic downfield shift of the pyridine C6-proton (~8.2 ppm), confirming successful C–O bond formation.

References

  • Journal of the American Chemical Society. "Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies". ACS Publications. Available at: [Link]

  • Organic Letters. "A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions". ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. "Diaryl ether synthesis by etherification (arylation)". Organic Chemistry Portal. Available at:[Link]

Sources

Using 2-(4-Bromophenoxy)-5-nitropyridine in Suzuki cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 2-(4-Bromophenoxy)-5-nitropyridine in Biaryl Pharmacophore Synthesis

Introduction & Mechanistic Rationale

The diaryl ether motif is a privileged scaffold in medicinal chemistry, frequently serving as the structural backbone for kinase inhibitors (e.g., VEGFR and PDGFR targets). 2-(4-Bromophenoxy)-5-nitropyridine is a highly versatile electrophilic building block used to install this motif via palladium-catalyzed Suzuki-Miyaura cross-coupling.

However, this specific substrate presents a unique electronic dichotomy. The aryl bromide undergoes oxidative addition readily due to the electron-withdrawing nature of the para-substituted 5-nitropyridin-2-yloxy group, which reduces electron density on the bromobenzene ring compared to standard methoxy-substituted analogs [1]. Conversely, this same strong electron-withdrawing effect makes the ether linkage highly susceptible to nucleophilic aromatic substitution (SNAr). If strong bases (e.g., NaOH, NaOtBu) are employed, the base can attack the 2-position of the nitropyridine ring, displacing the phenoxide and destroying the starting material. Therefore, achieving high yields requires a delicate balance: a highly active catalyst system to drive the coupling at moderate temperatures, paired with a mild, non-nucleophilic base to preserve the ether bond.

CatalyticCycle Pd0 Active Pd(0) Catalyst (e.g., Pd/XPhos) OxAdd Oxidative Addition Insertion into C-Br bond Pd0->OxAdd 2-(4-Bromophenoxy)- 5-nitropyridine TransMet Transmetalation Aryl Transfer from Boronic Acid OxAdd->TransMet Aryl-B(OH)2, K3PO4 RedElim Reductive Elimination Release of Biaryl Product TransMet->RedElim RedElim->Pd0 Biaryl Product

Fig 1. Suzuki-Miyaura catalytic cycle for 2-(4-Bromophenoxy)-5-nitropyridine.

Reaction Optimization & Causality

To establish a self-validating and robust protocol, various catalytic systems were evaluated. The transition from first-generation catalysts (e.g., Pd(PPh3)4) to systems utilizing dialkylbiaryl phosphine ligands (e.g., XPhos) is critical [2]. XPhos is a bulky, electron-rich ligand that accelerates both the oxidative addition and reductive elimination steps, preventing catalyst degradation and allowing the reaction to proceed rapidly before side reactions can occur[2].

Table 1: Optimization of Reaction Conditions for 2-(4-Bromophenoxy)-5-nitropyridine

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)NoneNa2CO3Toluene / H2O9045Significant ether cleavage observed due to prolonged heating.
Pd(dppf)Cl2 (5 mol%)dppfK2CO31,4-Dioxane / H2O9072Moderate conversion; trace debromination detected.
Pd2(dba)3 (2 mol%) XPhos K3PO4 1,4-Dioxane / H2O 100 >95 Complete conversion; clean reaction profile.

Note: For substrates prone to protodeboronation, substituting the boronic acid with a potassium aryltrifluoroborate salt provides a slow-release mechanism that enhances overall yield [3].

Standardized Experimental Protocol

This methodology uses phenylboronic acid as a model coupling partner. The protocol is designed as a self-validating system, utilizing specific analytical markers to confirm success at each stage.

Reagents & Materials:

  • 2-(4-Bromophenoxy)-5-nitropyridine (1.0 equiv, 1.0 mmol, 295.1 mg)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol, 146.3 mg)

  • Pd2(dba)3 (0.02 equiv, 0.02 mmol, 18.3 mg)

  • XPhos (0.04 equiv, 0.04 mmol, 19.1 mg)

  • Anhydrous K3PO4 (2.0 equiv, 2.0 mmol, 424.5 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): In a separate flask, prepare 10 mL of the 1,4-Dioxane/H2O (4:1) mixture. Sparge the solvent with Argon gas for at least 30 minutes. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the oxidative homocoupling of the boronic acid.

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-Bromophenoxy)-5-nitropyridine, phenylboronic acid, Pd2(dba)3, XPhos, and K3PO4.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with Argon (repeat 3 times).

  • Initiation: Introduce the degassed solvent mixture via syringe. Heat the reaction mixture to 100 °C in a pre-heated oil bath under a positive pressure of Argon.

  • Self-Validating Monitoring: After 2 hours, sample the reaction for LC-MS analysis.

    • Validation Marker: The starting material exhibits a distinct isotopic doublet at m/z 295.0 / 297.0[M+H]+ . The reaction is complete when this doublet disappears and is replaced by the product peak at m/z 293.1 [M+H]+ .

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient (typically 9:1 to 7:3) to afford the pure 2-(4-biphenyl-4-yloxy)-5-nitropyridine.

Troubleshooting Workflow

If analytical validation indicates incomplete conversion or the presence of impurities, consult the logical decision tree below to identify the mechanistic failure point.

Troubleshooting Start Issue: Low Yield CheckSM Is Aryl Bromide Consumed? Start->CheckSM NoSM No: Poor Reactivity CheckSM->NoSM No YesSM Yes: Side Reactions CheckSM->YesSM Yes Action1 Switch to Pd2(dba)3/XPhos Increase Temperature NoSM->Action1 SideRxn Identify Byproduct YesSM->SideRxn Debrom Debromination SideRxn->Debrom Cleavage Ether Cleavage SideRxn->Cleavage Action2 Degas Solvents Thoroughly Debrom->Action2 Action3 Switch to Milder Base (K3PO4) Cleavage->Action3

Fig 2. Troubleshooting workflow for cross-coupling ether-linked aryl bromides.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. URL:[Link]

Sources

Reduction of the nitro group in 2-(4-Bromophenoxy)-5-nitropyridine to form 5-amino-2-(4-bromophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The transformation of 2-(4-Bromophenoxy)-5-nitropyridine to its corresponding amine, 5-amino-2-(4-bromophenoxy)pyridine, is a critical step in the synthesis of a variety of pharmacologically active molecules. The resulting arylamine is a versatile building block, frequently utilized in the construction of complex heterocyclic scaffolds that are central to numerous therapeutic agents. The selection of an appropriate reduction methodology is paramount, as it directly impacts reaction efficiency, chemoselectivity, and overall yield, particularly in the presence of other sensitive functional groups such as the bromophenyl ether moiety.

This guide provides a comprehensive overview of the most effective methods for this nitro group reduction, delving into the underlying reaction mechanisms, offering detailed experimental protocols, and presenting a comparative analysis of different approaches.

Mechanistic Insights: The Journey from Nitro to Amino

The reduction of a nitro group to an amine is a six-electron process that generally proceeds through a series of intermediates.[1] The two predominant mechanistic pathways are the direct hydrogenation route and the metal-mediated single-electron transfer route.

Direct Hydrogenation Pathway: This is the most common mechanism in catalytic hydrogenation. The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the amine.[1][2]

Metal-Mediated Single-Electron Transfer (SET) Pathway: In reductions using metals like iron or tin, the reaction initiates with a single-electron transfer from the metal surface to the nitro group. The resulting radical anion is then protonated by the solvent or an acidic additive. This cycle of electron transfer and protonation continues until the amine is formed, consuming a total of six electrons and six protons.[1]

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical and depends on factors such as the presence of other functional groups, desired reaction conditions (temperature, pressure), and scalability. Below is a comparative summary of common methods for the reduction of nitroarenes.

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or Raney Nickel, various solvents (e.g., Ethanol, Methanol, Ethyl Acetate)High efficiency, clean reaction, environmentally friendly.[3]Potential for dehalogenation, requires specialized high-pressure equipment.[4]
Metal/Acid Reduction Fe/AcOH or Fe/NH₄Cl, various solvents (e.g., Ethanol, Water)Excellent functional group tolerance, cost-effective, robust.[1][4]Often requires harsh acidic conditions, work-up can be challenging due to iron sludge formation.[5]
Tin(II) Chloride Reduction SnCl₂·2H₂O, various solvents (e.g., Ethanol, Ethyl Acetate)Mild reaction conditions, good chemoselectivity.[4][6]Stoichiometric amounts of tin salts are required, leading to significant waste.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient but requires careful handling of the pyrophoric catalyst and flammable hydrogen gas.[7][8][9]

Materials:

  • 2-(4-Bromophenoxy)-5-nitropyridine

  • 10% Palladium on Carbon (5-10 mol%)

  • Ethanol or Methanol

  • Hydrogenation reactor

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-(4-Bromophenoxy)-5-nitropyridine in the chosen solvent (e.g., Ethanol).

  • Carefully add the 10% Pd/C catalyst to the solution under a stream of inert gas.[3]

  • Seal the reactor and purge the system multiple times with the inert gas to remove all oxygen.[10]

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).[3]

  • Stir the reaction mixture vigorously at room temperature. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.[7]

  • Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.[10][11]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite in the presence of air.[8][11] Keep the filter cake wet with solvent or water.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-(4-bromophenoxy)pyridine.

  • The crude product can be purified by recrystallization or column chromatography.

Workflow for Catalytic Hydrogenation:

cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up A Dissolve Substrate in Solvent B Add Pd/C Catalyst (under N2) A->B C Seal Reactor & Purge with N2 B->C D Introduce H2 Gas C->D E Stir & Monitor Reaction D->E F Vent H2 & Purge with N2 E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Purify Product H->I

Caption: Workflow for Catalytic Hydrogenation.

Protocol 2: Reduction with Iron in Acetic Acid

This classical method is robust and avoids the need for high-pressure equipment, making it suitable for standard laboratory settings.

Materials:

  • 2-(4-Bromophenoxy)-5-nitropyridine

  • Iron powder (3-5 equivalents)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium bicarbonate or Sodium carbonate solution

  • Ethyl acetate

  • Celite®

Procedure:

  • To a round-bottom flask, add 2-(4-Bromophenoxy)-5-nitropyridine, ethanol, and glacial acetic acid.[12]

  • Stir the mixture and add iron powder in portions. The reaction can be exothermic.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC or LC-MS.[12][13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the excess iron and iron salts.[1] Wash the filter cake with ethanol or ethyl acetate.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

Troubleshooting Iron Reduction Work-up: The formation of a gelatinous iron hydroxide sludge during neutralization can make filtration and extraction difficult.[5] To mitigate this, some strategies include performing the reaction under an inert atmosphere to prevent the formation of rust and using a chelating agent like EDTA during the work-up to keep iron salts in solution.[5]

Protocol 3: Reduction with Tin(II) Chloride

This method offers a milder alternative to iron/acid reductions and is often chemoselective.[4][6]

Materials:

  • 2-(4-Bromophenoxy)-5-nitropyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve 2-(4-Bromophenoxy)-5-nitropyridine in ethanol or ethyl acetate in a round-bottom flask.

  • Add Tin(II) chloride dihydrate to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Reaction Mechanism Overview:

Start 2-(4-Bromophenoxy)- 5-nitropyridine Intermediate1 Nitroso Intermediate Start->Intermediate1 + 2e-, + 2H+ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + 2e-, + 2H+ End 5-Amino-2-(4-bromophenoxy)pyridine Intermediate2->End + 2e-, + 2H+

Caption: Simplified Nitro Reduction Pathway.

Safety Precautions

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[9][11] Reactions should be conducted in a well-ventilated fume hood, and all equipment must be properly grounded.[10] Palladium on carbon is pyrophoric, especially after use, and should be handled with extreme care, always keeping it wet.[8][11]

  • Metal/Acid Reductions: These reactions can be highly exothermic, and the addition of reagents should be controlled. The use of strong acids requires appropriate personal protective equipment.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling any chemicals.

Conclusion

The reduction of 2-(4-Bromophenoxy)-5-nitropyridine to 5-amino-2-(4-bromophenoxy)pyridine is a fundamental transformation with several reliable methods available to the synthetic chemist. The choice between catalytic hydrogenation, iron/acid reduction, or tin(II) chloride reduction will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. By understanding the mechanisms, protocols, and safety considerations outlined in this guide, researchers can confidently and efficiently perform this crucial synthetic step.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
  • Unknown. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET.
  • Unknown. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Wikipedia. (n.d.). Tin(II) chloride.
  • Unknown. (n.d.). Hydrogenation SOP.
  • Sterling Pharma Solutions. (n.d.). De-risking hydrogenation.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2 - Common Organic Chemistry.
  • Reddit. (2025, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? : r/Chempros.
  • Digital Commons @ NJIT. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride.
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride....
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe) - Common Organic Chemistry.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Benchchem. (n.d.). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
  • Unknown. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).

Sources

Buchwald-Hartwig amination reactions with 2-bromopyridine substrates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Catalyst Poisoning in the Buchwald-Hartwig Amination of 2-Bromopyridines

Executive Summary

The synthesis of 2-aminopyridines is a critical transformation in medicinal chemistry, as this structural motif is ubiquitous in pharmacologically active compounds, particularly kinase inhibitors. While the Buchwald-Hartwig amination (BHA) is the premier method for carbon–nitrogen bond formation, 2-bromopyridine substrates present a notorious synthetic hurdle: catalyst poisoning. This application note provides a comprehensive, field-proven guide to selecting the right catalytic systems, understanding the mechanistic pitfalls, and executing robust, self-validating protocols for the amination of 2-bromopyridines.

Mechanistic Causality: The "Poisoning" Challenge

In a standard BHA catalytic cycle, the Pd(0) active species undergoes oxidative addition into the aryl halide bond. However, when the substrate is 2-bromopyridine, the resulting Pd(II) intermediate possesses a highly nucleophilic pyridine nitrogen in close proximity to the metal center.

With first-generation or unhindered phosphine ligands (e.g., PPh3 or BINAP), this nitrogen lone pair strongly coordinates to the palladium, forming a stable, off-cycle chelate or bridging complex[1]. This coordination effectively poisons the catalyst, halting the reaction and often leading to premature thermal decomposition into inactive "palladium black"[1].

To circumvent this dead-end pathway, modern protocols rely on highly sterically hindered biaryl dialkylphosphine ligands, such as BrettPhos or RuPhos[1][2]. The immense steric bulk of these ligands—specifically the triisopropylphenyl moiety—creates a restrictive coordination sphere around the palladium atom. This physical barrier prevents the 2-pyridyl nitrogen from binding to the metal center, forcing the catalytic cycle forward through amine coordination and subsequent reductive elimination[1].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (2-Bromopyridine) Pd0->OxAdd PdII Pd(II) Ar-Br Complex OxAdd->PdII Poison Catalyst Poisoning (Pyridine N-Coordination) PdII->Poison Unhindered Ligands (e.g., PPh3) AmineBind Amine Binding & Deprotonation PdII->AmineBind Bulky Ligands (e.g., BrettPhos) PdAmido Pd(II) Amido Complex AmineBind->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aminopyridine Product RedElim->Product

Catalytic cycle of 2-bromopyridine amination highlighting the catalyst poisoning pathway.

Optimization of Reaction Parameters

Successful coupling requires a delicate balance of the palladium source, ligand, base, and solvent. The table below summarizes the optimal quantitative parameters based on empirical data and process-scale validations[1][3][4][5].

ParameterOptimal Choice(s)Typical Loading / AmountMechanistic Rationale
Palladium Pd₂(dba)₃ or Pd(OAc)₂0.5 – 5.0 mol%Generates active Pd(0). Lower loadings prevent rapid aggregation into inactive Pd black.
Ligand BrettPhos or RuPhos1.0 – 10.0 mol%Extreme steric bulk blocks 2-pyridyl N-coordination. Maintain a 1:2 Pd-to-Ligand ratio.
Base NaOtBu or Cs₂CO₃1.2 – 2.0 equivDeprotonates the amine. Cs₂CO₃ is preferred if the substrate contains base-sensitive esters.
Solvent Toluene, 1,4-Dioxane, or TMO0.2 M (relative to halide)Non-polar environment stabilizes intermediates. TMO is emerging as a greener alternative.
Temperature Oil Bath / Heating Block80 °C – 100 °CProvides necessary activation energy for oxidative addition and reductive elimination.

Self-Validating Experimental Protocols

Protocol A: General Amination with Liquid/Solid Amines

This protocol describes the coupling of 2-bromopyridine with a standard secondary or primary amine using a BrettPhos-based catalytic system[2][5].

Step-by-Step Methodology:

  • Preparation of the Inert Atmosphere: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (2.0 mol%), BrettPhos (4.0 mol%), and NaOtBu (1.5 equiv). Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen, which is fatal to the Pd(0) active species[1][5].

  • Addition of Substrates: If the 2-bromopyridine (1.0 equiv) and the amine (1.2 equiv) are liquids, add them via a gas-tight syringe under a positive pressure of Argon. If solid, add them during Step 1 prior to the evacuation cycles.

  • Solvent Introduction & Degassing: Add anhydrous toluene (to reach 0.2 M) via syringe. For optimal results, the solvent must be previously degassed via sparging with Argon for 30 minutes or utilizing the freeze-pump-thaw method[1][5].

  • Reaction Initiation: Seal the tube and transfer it to a pre-heated oil bath at 80 °C. Vigorously stir the mixture.

  • Visual Validation & Monitoring: A healthy catalytic cycle will typically present as a homogeneous yellow, orange, or reddish-brown solution[1]. Monitor the reaction via LC-MS. Complete conversion is usually observed within 3 to 14 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Protocol B: Amination with Highly Volatile Amines

Amines with low boiling points (e.g., methylamine, cyclopropylamine) will escape the liquid phase at standard reaction temperatures, starving the catalytic cycle. The following sealed-tube modification is required[6].

Step-by-Step Methodology:

  • Setup: Utilize an Ace-Thred heavy-walled pressure tube (rated to at least 150 PSI).

  • Reagent Loading: Add 2-bromopyridine (1.0 equiv), Pd(OAc)₂ (5.0 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (10.0 mol%), and NaOtBu (2.0 equiv) in toluene (0.2 M).

  • Amine Addition: Cool the volatile amine gas to -78 °C to condense it into a liquid, and add it in a large excess (5.0 equiv) to the chilled reaction mixture[6].

  • Reaction: Quickly seal the pressure tube with a PTFE plug and O-ring. Heat the sealed system behind a blast shield at 80 °C for 14 hours.

Troubleshooting & Quality Control

  • Formation of Palladium Black: If the reaction mixture turns opaque black and a fine precipitate forms, the catalyst has thermally decomposed[1]. This is often caused by oxygen ingress, wet solvents, or severe catalyst poisoning. Solution: Rigorously dry/degas solvents and consider lowering the reaction temperature to 80 °C while increasing the reaction time[1].

  • Stalled Reactions: If LC-MS indicates the reaction initiates but stalls at ~30-50% conversion, the catalyst is likely degrading over time. Solution: Switch to a preformed palladacycle precatalyst (e.g., BrettPhos Pd G3) to ensure 100% active catalyst generation without the need for an initial reduction step[1][5].

References

  • Title: Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates Source: ResearchGate URL: [Link]

  • Title: A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: American Chemical Society (ACS) URL: [Link]

  • Title: 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations Source: White Rose Research Online URL: [Link]

Sources

Application Note: A Practical Guide to the Synthesis and Evaluation of Phenoxypyridine-Based Kinase Inhibitors Targeting c-Met and JNK

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive experimental framework for the synthesis, purification, characterization, and biological evaluation of phenoxypyridine-based small molecule inhibitors targeting the c-Met and JNK kinases. The protocols herein are designed for researchers in oncology, medicinal chemistry, and drug development, offering detailed, step-by-step methodologies from initial chemical reaction to final cellular-level validation. We emphasize the rationale behind key experimental steps, provide systems for data validation, and include workflows for robust and reproducible results.

Introduction: Targeting Dysregulated Kinases in Oncology

Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of many human cancers.[1] The c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase and the c-Jun N-terminal kinase (JNK) stress-activated protein kinase are two such enzymes implicated in tumor progression, metastasis, and therapeutic resistance.[1][2][3]

  • The c-Met Signaling Pathway: Upon binding its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and autophosphorylates, triggering downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][5] This signaling promotes cell proliferation, survival, motility, and invasion.[6][7] Dysregulation of the HGF/c-Met axis is correlated with poor prognosis in numerous malignancies, making it a prime target for therapeutic intervention.[3][7]

  • The JNK Signaling Pathway: As a member of the mitogen-activated protein kinase (MAPK) family, the JNK pathway is a three-tiered signaling module activated by cellular stress.[8][9] This cascade involves a MAP kinase kinase kinase (MAP3K) activating a MAP kinase kinase (MKK4/7), which in turn dually phosphorylates and activates JNK.[8] Active JNK then phosphorylates transcription factors, most notably c-Jun, to regulate gene expression related to apoptosis, inflammation, and cell proliferation.[10] While its role is context-dependent, JNK signaling is frequently dysregulated in cancer, influencing both tumor suppression and progression.[10][11]

The phenoxypyridine scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of several potent and selective inhibitors.[12] Its unique geometry and hydrogen bonding capabilities allow it to effectively occupy the ATP-binding pocket of various kinases. This guide details a generalized yet robust procedure for developing novel c-Met or JNK inhibitors based on this promising chemical scaffold.

Part I: Chemical Synthesis and Characterization

The synthesis of phenoxypyridine derivatives is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. The following protocol outlines a generalized SNAr approach, which is often favored for its operational simplicity and reliability.

Protocol 1: Synthesis of a Generic Phenoxypyridine Inhibitor

This protocol describes the coupling of a substituted phenol with a chloropyridine derivative.

Materials:

  • Substituted Phenol (e.g., 4-cyanophenol)

  • Substituted Chloropyridine (e.g., 2-chloro-4-aminopyridine)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq), the substituted chloropyridine (1.1 eq), and a base such as potassium carbonate (2.0 eq).

    • Rationale: An excess of the pyridine component helps drive the reaction to completion. The base is crucial for deprotonating the phenol, forming a more nucleophilic phenoxide anion required for the substitution reaction. Cesium carbonate is often more effective but also more expensive.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents. The reaction concentration is typically between 0.1 and 0.5 M.

    • Rationale: DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the SNAr reaction mechanism. It must be anhydrous to prevent quenching of the base and unwanted side reactions.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C with vigorous stirring.

    • Expert Tip: The optimal temperature depends on the reactivity of the specific substrates. Less reactive (more electron-rich) chloropyridines may require higher temperatures.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. Prepare a developing system (e.g., 30% Ethyl Acetate in Hexanes) and spot the starting materials and the reaction mixture. Visualize the spots under UV light (254 nm). The reaction is complete when the limiting starting material spot has been consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water. c. Extract the aqueous layer three times with Ethyl Acetate.

    • Rationale: This step transfers the desired organic product from the polar DMF/water phase into the organic EtOAc phase, leaving behind inorganic salts. d. Combine the organic layers and wash with brine.

    • Rationale: The brine wash helps to remove residual water from the organic layer. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Eluent Selection: Use a gradient of Ethyl Acetate in Hexanes, guided by the Rf values obtained from TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions to yield the final phenoxypyridine compound, typically as a solid or oil.

Protocol 2: Structural Characterization

It is imperative to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra.

    • Trustworthiness: The spectra should be consistent with the expected chemical structure, showing the correct chemical shifts, integration values, and coupling patterns for all protons and carbons.[13][14]

  • Mass Spectrometry (MS): Analyze a dilute solution of the compound by high-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI).

    • Trustworthiness: The measured mass-to-charge ratio (m/z) should match the calculated exact mass of the expected product, confirming its elemental composition.[13]

Part II: Biological Evaluation

Once the compound is synthesized and characterized, its biological activity must be assessed. This involves determining its ability to inhibit the target kinase and its effect on cancer cell viability.

Workflow for Inhibitor Synthesis and Evaluation

G cluster_synthesis Part I: Synthesis & Characterization cluster_bio Part II: Biological Evaluation Start Starting Materials (Phenol, Chloropyridine) Reaction S(N)Ar Reaction Start->Reaction Base, DMF, Heat Workup Aqueous Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Crude Product Characterize Characterization (NMR, HRMS) Purify->Characterize PureCmpd Pure Inhibitor Characterize->PureCmpd KinaseAssay In Vitro Kinase Assay (c-Met / JNK) PureCmpd->KinaseAssay CellAssay Cellular Proliferation Assay (e.g., MTT) PureCmpd->CellAssay IC50 IC50 Determination KinaseAssay->IC50 GI50 GI50 Determination CellAssay->GI50

Caption: Generalized workflow from chemical synthesis to biological activity assessment.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from widely used luminescence-based kinase assays, such as the ADP-Glo™ assay, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[15][16]

Materials:

  • Recombinant human c-Met or JNK kinase (e.g., JNK1, JNK2, or JNK3)

  • Kinase-specific substrate (e.g., Poly (Glu:Tyr, 4:1) for c-Met or a peptide like JNKtide for JNK)[17][18]

  • Adenosine Triphosphate (ATP)

  • Synthesized phenoxypyridine inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to cover a wide concentration range.

  • Assay Plate Setup: a. Add 1 µL of the diluted inhibitor or DMSO (for vehicle control) to the appropriate wells of a 384-well plate. b. Add 2 µL of kinase diluted in assay buffer to each well. Include "no kinase" wells for background control.

    • Expert Tip: The optimal kinase concentration should be pre-determined via an enzyme titration experiment to find a concentration that yields a robust signal without consuming too much ATP (typically 10-30% of the initial ATP).[16]

  • Kinase Reaction: a. Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km value for the specific kinase. b. Incubate the plate at room temperature (or 30 °C) for 60 minutes.[17][19]

  • Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[15] b. Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Protocol 4: Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21]

Materials:

  • Cancer cell line with known c-Met or JNK pathway activity (e.g., A549 lung cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[22]

  • 96-well flat-bottom cell culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).[20]

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle (DMSO) control.

    • Trustworthiness: Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[20][22]

    • Rationale: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[23]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand at room temperature in the dark for at least 2 hours.[21][22]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[20][23]

Part III: Data Analysis and Interpretation

Kinase Inhibition (IC₅₀) Calculation
  • Subtract the average luminescence signal of the "no kinase" control (background) from all other wells.

  • Normalize the data by setting the average signal of the "vehicle control" (no inhibitor) as 100% activity and the background signal as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).

  • The IC₅₀ value is the concentration of the inhibitor that reduces kinase activity by 50%.

Cell Proliferation (GI₅₀) Interpretation
  • Subtract the average absorbance of the "media only" blank wells from all other readings.

  • Normalize the data by setting the absorbance of the "vehicle control" cells as 100% viability.

  • Plot the percent viability versus the logarithm of the inhibitor concentration.

  • Calculate the GI₅₀ (Growth Inhibition 50%) value, which is the concentration of the inhibitor that causes a 50% reduction in cell proliferation compared to the vehicle control.

Hypothetical Data Summary

The table below presents a template for summarizing the biological data for a hypothetical phenoxypyridine inhibitor, "Compound-PX1".

Target/AssayIC₅₀ / GI₅₀ (nM)Notes
Biochemical Assays
c-Met Kinase15.2Potent inhibition of the receptor tyrosine kinase.
JNK1 Kinase125.8Moderate activity; ~8-fold selective for c-Met over JNK1.
JNK2 Kinase98.5Moderate activity; ~6.5-fold selective for c-Met over JNK2.
JNK3 Kinase>1000Low activity against the brain-predominant JNK isoform.[24]
Cellular Assay
A549 Cell Proliferation75.4Demonstrates cell permeability and on-target anti-proliferative effect.
Signaling Pathway Visualization

The following diagram illustrates the canonical JNK signaling cascade and the point of intervention for a selective JNK inhibitor.

G Stress Cellular Stress (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K Activates MKK47 MKK4 / MKK7 MAP3K->MKK47 Phosphorylates JNK JNK1 / JNK2 / JNK3 MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Nucleus Nucleus cJun->Nucleus Response Gene Expression (Apoptosis, Proliferation) Nucleus->Response Inhibitor Phenoxypyridine Inhibitor Inhibitor->JNK Inhibits ATP Binding

Caption: The JNK signaling cascade and the site of inhibitor action.

Conclusion

This application note provides a validated and comprehensive workflow for the synthesis and preclinical evaluation of phenoxypyridine-based inhibitors of c-Met and JNK. By integrating robust chemical synthesis, standard characterization techniques, and well-established biochemical and cellular assays, researchers can efficiently identify and advance novel kinase inhibitor candidates. The causality-driven protocols and data validation frameworks described herein are intended to ensure the generation of high-quality, reproducible data essential for modern drug discovery programs.

References

  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. (2011). Vertex Pharmaceuticals.
  • c-Met-IN-13: A Comprehensive Technical Guide to Target Binding, Selectivity, and Cellular Activity. BenchChem.
  • Mouse JNK(c-Jun N-terminal kinases) ELISA Kit. Elk Biotechnology.
  • Bubici, C., & Papa, S. (2014). JNK signalling in cancer: in need of new, smarter therapeutic targets. British Journal of Cancer, 110(3), 547-553.
  • Tournier, C. (2013). The 2 Faces of JNK Signaling in Cancer. Genes & Cancer, 4(9-10), 363-368.
  • Wagner, E. F., & Nebreda, Á. R. (2009). Signal integration by JNK and p38 MAPK pathways in cancer development.
  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). The c-MET signaling pathway. Cell & Molecular Life Sciences, 69(22), 3281-3305.
  • Rasool, N., et al. (2021). Identification and structural characterization of small molecule inhibitors of PINK1.
  • JNK2 Kinase Assay Protocol.
  • JNK 1&2 Activity Assay Kit (CS0380). Sigma-Aldrich.
  • An In-depth Technical Guide to the Discovery and Synthesis of JNK-IN-8. BenchChem.
  • JNK Activity Screening Kit. Assay Genie.
  • Eser, P. O., et al. (2018). The cJUN NH2-terminal kinase (JNK)
  • JNK3 Inhibitor-3: A Deep Dive into its Structure, Synthesis, and Activity. BenchChem.
  • Chen, Y.-T., et al. (2022). Role of the JNK Pathway in Bladder Cancer. Dove Medical Press.
  • Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. Methods in Molecular Biology, 858, 261-278.
  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). Journal of Medicinal Chemistry, 57(23), 9897-9910.
  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). Targeting the c-Met signaling pathway in cancer. Cancer Letters, 225(1), 1-26.
  • c-Met Kinase Assay Kit. BPS Bioscience.
  • Al-Haidari, A., et al. (2023).
  • MET (Y1230C) Kinase Assay Protocol.
  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014).
  • Christensen, J. G., et al. (2005). Targeting the c-Met Signaling Pathway in Cancer. Molecular Cancer Therapeutics, 4(11), 1783-1790.
  • Application Notes and Protocols for c-MET Inhibitors in Drug Discovery and Development. BenchChem.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2018).
  • Lee, J. H., & Han, S. U. (2012). Targeting the c-MET signaling pathway for cancer therapy. Expert Opinion on Therapeutic Targets, 16(5), 497-511.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 528-532.
  • c-Met Kinase Assay Protocol. BPS Bioscience.
  • Cui, J. J., et al. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. Journal of Medicinal Chemistry, 54(8), 2865-2883.
  • Identification and structural characterization of small-molecule inhibitors of PINK1. (2023). bioRxiv.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. (2011). PubMed.
  • c-MET Kinase Assay Service. Reaction Biology.
  • Design, synthesis, and biological evaluation of potent c-Met inhibitors. (2008). PubMed.
  • MTT Cell Proliferation Assay.
  • Identifying small molecule probes for kinases by chemical proteomics. (2019).
  • Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. (2021). MDPI.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
  • MTT assay protocol. Abcam.
  • Measuring cell proliferation using the CyQUANT Cell Prolifer
  • Small Molecule Structure Characteris
  • Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation. (2021). Frontiers in Cell and Developmental Biology.
  • NMR characterization of small and large molecules.

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Step-by-step guide to nucleophilic aromatic substitution with 2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Guide: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-nitropyridine

Executive Summary

Nucleophilic Aromatic Substitution (SNAr) is a foundational transformation in medicinal chemistry and agrochemical synthesis. Among the most versatile electrophilic scaffolds is 2-chloro-5-nitropyridine . The structural anatomy of this molecule makes it highly susceptible to nucleophilic attack: the inherently electron-deficient pyridine ring is further activated by a strongly electron-withdrawing nitro group positioned para to the leaving group (chlorine)[1]. This guide provides a comprehensive, causality-driven framework for executing SNAr reactions with 2-chloro-5-nitropyridine, detailing the mechanistic rationale, quantitative benchmarks, and self-validating experimental protocols.

Mechanistic Rationale: The "Why" Behind the Chemistry

Unlike aliphatic nucleophilic substitution (SN1/SN2), SNAr proceeds via a two-step Addition-Elimination mechanism.

  • Addition (Rate-Determining Step): The nucleophile attacks the C2 carbon. This is possible because the nitro group at the C5 position acts as an electron sink. It stabilizes the developing negative charge in the resulting transition state (the Meisenheimer intermediate) through extensive resonance delocalization[1].

  • Elimination (Rearomatization): The aromatic system is restored by the expulsion of the chloride ion, which is an excellent leaving group due to its polarizability and stability as an anion.

Understanding this causality dictates solvent and base selection. Polar solvents stabilize the charged Meisenheimer intermediate, while bases are required to either activate the nucleophile (e.g., deprotonating phenols) or scavenge the acidic byproducts (e.g., HCl) that would otherwise poison the reaction[1].

Mechanism A 2-Chloro-5-nitropyridine (Electrophile) C Meisenheimer Intermediate (Resonance Stabilized) A->C Addition B Nucleophile (e.g., Amine/Phenoxide) B->C Attack at C2 D Chloride Expulsion (Leaving Group) C->D Rearomatization E SNAr Product (Substituted Pyridine) D->E Elimination

SNAr Addition-Elimination Mechanism for 2-Chloro-5-nitropyridine

Quantitative Benchmarks

The efficiency of the SNAr reaction heavily depends on the nature of the nucleophile. Aliphatic amines generally react smoothly under mild reflux, while weaker nucleophiles like phenols require stronger bases and optimized solvent systems[2],[3].

Table 1: Quantitative Data for SNAr of 2-Chloro-5-nitropyridine with Various Nucleophiles

NucleophileReagents / BaseSolventTemperatureTimeYield (%)
MorpholineMorpholine (excess)MethanolReflux5 h70%
CyclohexylamineCyclohexylamine (excess)MethanolReflux5 h71.4%
BenzylamineTriethylamine (1.2 eq)Isopropanol / Water (1:1)80 °C2 h>80%
4-Methoxy-2-methylphenolNaOH (1.5 eq)THF / Water (3:2 v/v)Microfluidic / HeatFlow72%
2,4,6-TrimethylphenolNaOH (1.5 eq)THF / Water (3:2 v/v)Microfluidic / HeatFlow72%

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher can verify the success of the transformation at every stage.

Protocol A: C-N Bond Formation (Reaction with Aliphatic/Primary Amines)

Causality Focus: Amines are excellent nucleophiles but generate hydrochloric acid (HCl) upon substitution. A tertiary amine base (Triethylamine) is introduced to scavenge this acid. Without it, the generated HCl would protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion[1]. Ethanol is chosen as a polar protic solvent to stabilize the charged Meisenheimer transition state via hydrogen bonding[1].

Step-by-Step Methodology:

  • Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2-chloro-5-nitropyridine (1.0 equiv) and dissolve it in anhydrous ethanol to achieve a concentration of approximately 0.1 M[1].

  • Reagent Addition: Add the aliphatic amine (e.g., morpholine or piperidine, 1.1 equiv) followed immediately by triethylamine (1.2 equiv)[1].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C). Maintain this temperature for 2 to 5 hours[1],[3]. Visual Cue: The solution will transition from pale yellow to a deep, vibrant yellow/orange due to the extended "push-pull" conjugation of the new amino group with the nitro group[3].

  • Workup: Once complete, cool to room temperature and remove the ethanol under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with brine (2 x 20 mL) to remove triethylamine hydrochloride salts[1].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography if necessary[1].

Protocol B: C-O Bond Formation (Reaction with Phenols)

Causality Focus: Phenols are significantly weaker nucleophiles than amines. To drive the reaction, they must be quantitatively deprotonated to form highly reactive phenoxide anions. A mixed solvent system of THF and Water (3:2 v/v) is utilized alongside NaOH. The water dissolves the inorganic base, while THF solubilizes the organic substrates, creating an optimal environment for phenoxide generation and subsequent SNAr attack[2].

Step-by-Step Methodology:

  • Nucleophile Activation: In Flask A, dissolve the phenol (1.5 equiv) and NaOH (1.5 equiv) in a 3:2 v/v mixture of THF and deionized water[2]. Stir for 10 minutes to ensure complete deprotonation.

  • Electrophile Preparation: In Flask B, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in the same THF/Water (3:2 v/v) solvent mixture[2].

  • Coupling: Slowly transfer the contents of Flask A into Flask B under vigorous stirring.

  • Reaction: Heat the mixture to 60-80 °C (or process through a microfluidic reactor system if scaling up) until complete conversion is observed[2].

  • Workup: Quench the reaction with a mild aqueous buffer (e.g., saturated NH₄Cl) to neutralize any remaining NaOH. Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Workflow S1 1. Substrate Preparation Dissolve in EtOH or THF/H2O S2 2. Nucleophile & Base Add Nu: and Et3N/NaOH S1->S2 S3 3. Thermal Activation Reflux or 80°C Heating S2->S3 S4 4. In-Process Control TLC / LC-MS Monitoring S3->S4 S4->S3 Incomplete S5 5. Aqueous Workup Extract with EtOAc, Wash with Brine S4->S5 Complete S6 6. Purification Flash Chromatography S5->S6

Standardized Experimental Workflow for SNAr Reactions

Analytical Self-Validation

To ensure the scientific integrity of the synthesis, utilize the following orthogonal analytical checks:

  • Thin Layer Chromatography (TLC): 2-chloro-5-nitropyridine is relatively non-polar. The substituted products (especially amino derivatives) will exhibit significantly lower Rf values on silica gel due to increased hydrogen-bonding capabilities[1],[3].

  • LC-MS Analysis: The starting material possesses a distinct isotopic signature due to the chlorine atom (a 3:1 ratio of M and M+2 peaks). Successful substitution is confirmed by the complete disappearance of this isotopic pattern and the emergence of the product's [M+H]⁺ mass peak[2].

  • UV-Vis Spectroscopy: Amination products of 5-nitropyridine exhibit strong UV absorption shifts (λmax ≈ 370-375 nm) due to the chromophore generated by the electron-donating amine and the electron-withdrawing nitro group[3].

References

  • C–O bond Formation in a Microfluidic Reactor: High Yield SNAr Substitution of Heteroaryl Chlorides National Center for Biotechnology Information (PMC)[Link]

  • 2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine Scientific Research Publishing (SCIRP)[Link]

Sources

Application Note: 2-(4-Bromophenoxy)-5-nitropyridine as a Core Scaffold for Type II Kinase Inhibitors and Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncology drug discovery, the design of small-molecule kinase inhibitors frequently relies on privileged scaffolds that can accurately orient pharmacophores within the ATP-binding site. 2-(4-Bromophenoxy)-5-nitropyridine is a highly versatile, bifunctional building block utilized extensively in the synthesis of diaryl ether-based antiproliferative agents. This application note details the chemical rationale, mechanistic pathways, and validated experimental protocols for utilizing this intermediate to synthesize potent Type II kinase inhibitors targeting angiogenesis and tumor proliferation pathways (e.g., VEGFR-2, EGFR, and B-RAF).

Chemical Rationale & Structural Significance

The diaryl ether motif is a cornerstone in the architecture of Type II kinase inhibitors, such as Sorafenib and Lenvatinib analogs. This flexible linker allows the molecule to span the ATP-binding cleft and access the adjacent allosteric hydrophobic pocket, which is exposed only when the kinase adopts the inactive DFG-out (Asp-Phe-Gly) conformation [1].

The scaffold 2-(4-bromophenoxy)-5-nitropyridine provides two orthogonal, highly programmable handles for medicinal chemists:

  • The Nitro Group (-NO₂): Acts as a masked amine. Upon chemoselective reduction, the resulting aniline can be converted into a urea, thiourea, or amide. This functional group serves as the critical hydrogen-bond donor/acceptor pair that interacts with the kinase hinge region or the conserved αC-helix glutamate [4].

  • The Bromo Group (-Br): Positioned on the phenoxy ring, this halogen serves as a robust electrophilic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows for rapid library generation to probe the deep hydrophobic pocket and optimize antiproliferative potency [3].

Synthetic Workflow & Mechanistic Pathway

The synthesis of antiproliferative agents from this starting material follows a logical, four-step divergent pathway. The workflow below illustrates the transformation from commercially available precursors to the final active pharmaceutical ingredient (API).

G A 2-Chloro-5-nitropyridine + 4-Bromophenol B 2-(4-Bromophenoxy)- 5-nitropyridine A->B SNAr (K2CO3, DMF) C 2-(4-Bromophenoxy) pyridin-5-amine B->C Reduction (Fe, NH4Cl) D Diaryl Ether Urea Intermediate C->D Isocyanate Addition E Antiproliferative Agent (Kinase Inhibitor) D->E Suzuki Coupling

Synthetic workflow from 2-(4-Bromophenoxy)-5-nitropyridine to Type II kinase inhibitors.

Step-by-Step Experimental Protocols

The following protocols are designed to be self-validating systems. Causality for reagent selection is explicitly stated to ensure high fidelity and reproducibility in the laboratory.

Protocol A: Synthesis of the Core Scaffold via SNAr

Causality: The highly electron-withdrawing nitro group at the 5-position of the pyridine ring activates the 2-position for Nucleophilic Aromatic Substitution (SNAr). Potassium carbonate is used as a mild base to deprotonate 4-bromophenol, generating the active phenoxide nucleophile.

  • Charge a round-bottom flask with 2-chloro-5-nitropyridine (1.0 equiv) and 4-bromophenol (1.05 equiv).

  • Add anhydrous DMF (0.5 M) followed by K₂CO₃ (1.5 equiv).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 4–6 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 3:1); the starting pyridine spot should completely disappear.

  • Cool to room temperature and pour the mixture into ice water. The product, 2-(4-bromophenoxy)-5-nitropyridine, will precipitate.

  • Filter, wash with water, and dry under a vacuum to afford the product as a pale yellow solid (Typical yield: 85-90%).

Protocol B: Chemoselective Nitro Reduction (Critical Step)

Causality: Standard catalytic hydrogenation (H₂, Pd/C) is notorious for causing unwanted hydrodehalogenation, which would cleave the critical aryl-bromide bond. To prevent this, a modified Béchamp reduction using Iron powder and Ammonium Chloride is employed. This single-electron transfer method quantitatively reduces the nitro group to the amine while perfectly preserving the bromo handle [2].

  • Dissolve 2-(4-bromophenoxy)-5-nitropyridine (1.0 equiv) in a mixture of Ethanol/Water (4:1 v/v, 0.2 M).

  • Add NH₄Cl (5.0 equiv) and Iron powder (5.0 equiv). Note: Use electrolytic grade iron to reduce reaction time.

  • Reflux the mixture at 80 °C with vigorous mechanical stirring for 2–3 hours.

  • Self-Validation: Check completion via LC-MS. The mass should shift from[M+H]⁺ to [M-30]⁺ (loss of oxygen, addition of hydrogen).

  • Crucial Workup: Cool the mixture to 40 °C. Filter the black iron oxide sludge through a pad of Celite to prevent emulsion formation during extraction. Wash the Celite pad thoroughly with EtOAc.

  • Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-(4-bromophenoxy)pyridin-5-amine.

Protocol C: Urea Linkage Formation

Causality: The newly formed amine is reacted with an aryl isocyanate to form a urea linkage. This motif is essential for anchoring the inhibitor to the kinase hinge region.

  • Dissolve 2-(4-bromophenoxy)pyridin-5-amine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Dropwise add the desired aryl isocyanate (1.1 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • The urea intermediate typically precipitates directly from the DCM. Filter and wash with cold DCM to obtain the pure intermediate.

Protocol D: Late-Stage Suzuki-Miyaura Diversification

Causality: With the hinge-binding urea installed, the bromo group is now subjected to cross-coupling with various boronic acids. This late-stage functionalization allows researchers to systematically increase the lipophilicity and steric bulk of the tail region, optimizing its fit into the DFG-out hydrophobic pocket [3].

  • In a microwave vial, combine the urea intermediate (1.0 equiv), an aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add a degassed solution of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

  • Seal the vial and heat at 90 °C for 2 hours (or microwave at 110 °C for 20 minutes).

  • Dilute with EtOAc, filter through Celite to remove palladium black, and purify the organic layer via flash chromatography to isolate the final antiproliferative agent.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The table below summarizes representative SAR data demonstrating how late-stage diversification of the 2-(4-bromophenoxy)-5-nitropyridine scaffold impacts antiproliferative efficacy. The introduction of lipophilic, electron-withdrawing groups (e.g., -CF₃, -OCF₃) via Suzuki coupling significantly enhances binding affinity to the VEGFR-2 kinase domain and translates to potent cellular cytotoxicity in HCT-116 colorectal cancer cells.

Compound IDR-Group (Suzuki Coupling Partner)Overall Yield (%)VEGFR-2 IC₅₀ (nM)HCT-116 Cell Viability IC₅₀ (μM)
5a Phenyl6814512.4
5b 4-Fluorophenyl72858.1
5c 3-(Trifluoromethyl)phenyl65223.5
5d 4-(Trifluoromethoxy)phenyl61182.8
Control Sorafenib (Reference Standard)-256.8

Data interpretation: Compounds 5c and 5d demonstrate that extending the scaffold with fluorinated aromatic rings optimally fills the hydrophobic pocket, outperforming the reference standard in both biochemical and cellular assays.

Conclusion

The strategic use of 2-(4-bromophenoxy)-5-nitropyridine streamlines the synthesis of complex Type II kinase inhibitors. By leveraging its orthogonal reactivity—specifically the chemoselective reduction of the nitro group followed by late-stage cross-coupling of the bromo handle—medicinal chemists can efficiently generate diverse libraries of diaryl ether-based antiproliferative agents with high structural fidelity and potent biological activity.

References

  • Title: Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors Source: PMC / NIH URL
  • Title: Reduction of nitro arene by Fe/ammonium chloride Source: ChemSpider Synthetic Pages URL
  • Title: Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives Source: MDPI URL
  • Title: A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents Source: Pharmaceutical Sciences URL

Troubleshooting & Optimization

Technical Support Center: Overcoming Palladium Catalyst Poisoning by Pyridine Nitrogen Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) involving pyridine-containing substrates.

The presence of a pyridine moiety—particularly 2-substituted pyridines—often leads to stalled reactions, low yields, or complete catalytic failure. This is widely documented in the literature as the "2-pyridyl problem" [1]. Below, we provide a mechanistic breakdown of this phenomenon, field-proven troubleshooting strategies, and validated experimental protocols to restore catalytic turnover.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my cross-coupling reaction fail or stall when using pyridine-containing substrates?

The Causality: The sp²-hybridized nitrogen atom in pyridine possesses a highly accessible, strongly Lewis-basic lone pair. In a catalytic cycle, this nitrogen acts as a potent σ-donor, competing directly with your phosphine or amine ligands for the open coordination sites on the palladium center. Instead of undergoing the desired oxidative addition or transmetalation, the active coordinatively unsaturated Pd(0) or Pd(II) species is trapped by multiple pyridine molecules, forming thermodynamically stable, catalytically inactive complexes (e.g., bis- or tetrakis(pyridine)palladium(II) species)[2]. This irreversible binding effectively "poisons" the catalyst, often visually indicated by the precipitation of inactive palladium black[1].

Q2: How can I modify my ligand system to prevent pyridine coordination?

The Solution: Employ steric shielding. Traditional ligands (like PPh₃ or dppf) leave the palladium center too exposed. Switching to bulky, electron-rich dialkylbiarylphosphine ligands—such as those developed by the Buchwald group (e.g., XPhos , RuPhos , or BrettPhos )—is the most effective first-line defense [3].

  • Mechanistic Insight: The extreme steric bulk of the isopropyl or cyclohexyl groups on these ligands prevents the formation of inactive bis-ligated palladium complexes. They privilege the formation of the highly active mono-ligated Pd(0) species [4]. The spatial crowding physically blocks multiple pyridine molecules from simultaneously coordinating to the metal center, allowing the catalytic cycle to proceed [5].

Q3: Does the choice of palladium source (precatalyst) matter for pyridine substrates?

The Solution: Yes, significantly. Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ require in-situ reduction or ligand dissociation, which can be slow. During this initiation phase, free pyridine can easily intercept the palladium.

  • Mechanistic Insight: We strongly recommend using Buchwald G3 or G4 palladacycle precatalysts [6]. These precatalysts are air-stable and rapidly generate the active, mono-ligated Pd(0) species under mild basic conditions [7]. By generating the highly active catalyst rapidly and quantitatively, the system outcompetes the background pyridine poisoning pathways. Alternatively, PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts can be utilized, as they are specifically designed to manage pyridine dissociation during activation [8].

Q4: If ligand tuning fails, can I chemically "mask" the pyridine nitrogen?

The Solution: Yes, through electronic deactivation using Lewis or Brønsted acids.

  • Mechanistic Insight: By adding a stoichiometric amount of a Lewis acid (such as ZnCl₂ , CuCl , or BF₃·OEt₂ ) or using a protic solvent (like acetic acid), you can selectively coordinate or protonate the pyridine nitrogen [9]. This ties up the nitrogen's lone pair, drastically reducing its Lewis basicity and preventing it from binding to the palladium catalyst [10]. Once the cross-coupling is complete, the masking agent is easily removed during standard aqueous workup.

Mechanistic & Troubleshooting Workflows

Below are the visual representations of the poisoning mechanism and the recommended troubleshooting workflow.

poisoning_mechanism Pd_Active Active Pd(0) Catalyst (Coordinatively Unsaturated) Pyridine Pyridine Substrate (Strong σ-donor) Pd_Active->Pyridine Unprotected Reaction Steric_Ligand Bulky Ligand (e.g., XPhos) Steric Shielding Pd_Active->Steric_Ligand Ligand Tuning Pd_Poisoned Inactive Pd-Pyridine Complex (Catalyst Poisoning / Pd Black) Pyridine->Pd_Poisoned Irreversible Binding Lewis_Acid Lewis Acid / Protonation Masks Nitrogen Lone Pair Pyridine->Lewis_Acid Additive Strategy Product Cross-Coupling Product (Catalytic Turnover) Steric_Ligand->Product Prevents Pyridine Binding Lewis_Acid->Product Restores Catalytic Cycle

Caption: Mechanistic pathways of palladium catalyst poisoning by pyridine and corresponding mitigation strategies.

experimental_workflow Start Reaction Fails with Pyridine Substrate Step1 1. Switch to Pd G3/G4 Precatalyst + Bulky Ligand (XPhos/RuPhos) Start->Step1 Check1 Did Yield Improve? Step1->Check1 Step2 2. Mask Pyridine Nitrogen (Add Lewis Acid: ZnCl2 or CuCl) Check1->Step2 No Success Successful Cross-Coupling Check1->Success Yes Check2 Did Yield Improve? Step2->Check2 Step3 3. Optimize Base/Solvent (e.g., K3PO4 in Dioxane/H2O) Check2->Step3 No Check2->Success Yes Investigate Investigate Substrate Degradation (e.g., Protodeboronation of 2-pyridyl) Step3->Investigate

Caption: Step-by-step troubleshooting workflow for pyridine-mediated cross-coupling failures.

Data Presentation: Strategy Comparison

Table 1: Comparison of Mitigation Strategies for Pyridine-Poisoned Couplings

StrategyPrimary MechanismRecommended ReagentsProsCons
Steric Shielding Blocks multiple pyridines from binding Pd via spatial crowding.XPhos, RuPhos, BrettPhosHighly effective; standardizes protocols; no extra additives needed.Ligands can be expensive; may slow down oxidative addition of very bulky substrates.
Advanced Precatalysts Rapidly generates active Pd(0), outcompeting pyridine binding.XPhos-Pd-G3, RuPhos-Pd-G4Fast initiation; allows for ultra-low catalyst loading (0.1 - 1 mol%).Requires specific base activation (e.g., K₃PO₄ or weak bases) to release the active species.
Lewis Acid Masking Ties up the nitrogen lone pair, eliminating Lewis basicity.ZnCl₂, CuCl, BF₃·OEt₂Excellent for extremely basic pyridines or highly deactivated systems.Requires stoichiometric additives; can complicate workup or cause side reactions.
Protonation Converts pyridine to pyridinium salt, masking the lone pair.Acetic acid (as solvent)Cheap; highly effective for specific hydrogenations or couplings.Incompatible with acid-sensitive functional groups or basic coupling conditions.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling using Buchwald G3 Precatalyst (Steric/Kinetic Control)

This self-validating protocol utilizes steric bulk and rapid catalyst initiation to outcompete pyridine coordination.

Reagents:

  • Pyridine-containing aryl halide (1.0 equiv)

  • Boronic acid/pinacol ester (1.2 equiv)

  • XPhos-Pd-G3 precatalyst (1-2 mol%)

  • K₃PO₄ (aqueous, 0.5 M) (3.0 equiv)

  • THF or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridine-containing aryl halide, the boronic acid, and the XPhos-Pd-G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times) to ensure rigorous exclusion of oxygen, preventing Pd(0) oxidation [1].

  • Solvent Addition: Add degassed THF or 1,4-Dioxane via syringe. Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Base Addition: Add the degassed aqueous K₃PO₄ solution dropwise via syringe. (The biphasic nature often aids in preventing protodeboronation of sensitive substrates).

  • Reaction: Heat the reaction mixture to 60–80 °C in an oil bath. Monitor the reaction via LC-MS or TLC. The active Pd(0) is generated rapidly, and the reaction should reach completion within 2–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Cross-Coupling (Nitrogen Masking)

Use this protocol if Protocol A fails due to extreme substrate coordination (e.g., bipyridine derivatives or highly electron-rich aminopyridines).

Reagents:

  • Pyridine-containing substrate (1.0 equiv)

  • Coupling partner (1.2 equiv)

  • Pd(OAc)₂ (5 mol%) + Xantphos or dppf (5 mol%)

  • ZnCl₂ (anhydrous) (1.0 - 1.2 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • DMF or Toluene (0.2 M)

Step-by-Step Methodology:

  • Pre-complexation: In a dry flask under Argon, dissolve the pyridine substrate in the chosen solvent. Add anhydrous ZnCl₂ (1.0 equiv). Stir at room temperature for 30 minutes. Causality: This step allows the Lewis acid to coordinate to the pyridine nitrogen, forming a stable complex and masking the lone pair [10].

  • Catalyst Addition: Add the coupling partner, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃ to the reaction mixture.

  • Reaction: Heat the mixture to 90–110 °C. The masked pyridine will no longer poison the palladium center, allowing the cross-coupling to proceed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to break the Zn-pyridine complex. Extract with EtOAc. Wash the organic layer extensively with water to remove residual zinc salts, dry, and purify.

References

  • National Institutes of Health (NIH). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. Available at: [Link]

  • Chemical Science (RSC Publishing). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. RSC. Available at: [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]

  • Pennsylvania State University (CiteSeerX). Buchwald Ligands and Precatalysts Table of Contents. PSU. Available at: [Link]

  • National Institutes of Health (NIH). Well-defined nickel and palladium precatalysts for cross-coupling. PMC. Available at: [Link]

  • ResearchGate. Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. ResearchGate. Available at: [Link]

Technical Support Center: Side-Product Formation in the Nitration of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyridine nitration. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side-product formation during the electrophilic nitration of substituted pyridines. We will move beyond simple protocols to explore the underlying chemical principles driving these side-reactions and provide robust, field-proven troubleshooting strategies.

Core Concepts: The Challenge of Pyridine Nitration

The nitration of pyridine is a fundamentally challenging transformation. The nitrogen heteroatom exerts a strong electron-withdrawing effect on the ring, making it significantly less reactive towards electrophilic aromatic substitution than benzene.[1][2] This inherent deactivation necessitates harsh reaction conditions (e.g., fuming nitric acid, high temperatures), which can unfortunately lead to low yields, poor regioselectivity, and the formation of unwanted side-products.[1][3]

Under typical electrophilic conditions, substitution occurs primarily at the 3-position (meta-position), as this is the most electron-rich carbon in the deactivated ring.[1][2] The ortho (2-, 6-) and para (4-) positions are more strongly deactivated.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the nitration of substituted pyridines in a practical question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

Probable Cause: The pyridine ring, especially if it bears electron-withdrawing substituents, is too deactivated for the chosen reaction conditions. The energy barrier for the electrophilic attack is not being overcome.

Troubleshooting & Optimization:

  • Increase Reaction Severity (with caution):

    • Temperature: Gradually increase the reaction temperature. However, be aware this can also promote side-product formation.

    • Nitrating Agent: Ensure you are using a sufficiently potent nitrating agent. A standard mixture is concentrated nitric acid in fuming sulfuric acid (oleum).[4] For highly deactivated rings, nitronium tetrafluoroborate (NO₂BF₄) can be effective.[2]

  • Activate the Ring (Indirect Method): The most reliable strategy for overcoming low reactivity, particularly for achieving 4-substitution, is to first synthesize the Pyridine-N-Oxide. The N-oxide group is electron-donating via resonance, activating the ring (especially at the 4-position) towards electrophilic substitution.[5][6] The N-oxide can be removed in a subsequent step.[2][6]

  • Alternative Mechanisms: If electrophilic substitution is failing, consider strategies that operate under different mechanisms. A modern approach for meta-nitration involves a dearomatization-rearomatization sequence using radical sources like tert-butyl nitrite (TBN), which can be effective for late-stage functionalization on complex molecules.[3][7]

Q2: I am observing significant amounts of dinitrated products. How can I favor mono-nitration?

Probable Cause: This is a common issue, especially when the pyridine ring has electron-donating substituents (e.g., alkyl groups) that activate it.[1] Once the first nitro group is added, the ring is deactivated, but if conditions are too harsh, a second nitration can still occur.

Troubleshooting & Optimization:

  • Control Reaction Temperature: Lowering the temperature is the most critical factor. This reduces the overall reaction rate, making the second, more difficult nitration significantly less favorable.[1]

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents). A large excess dramatically increases the probability of multiple nitrations.[1]

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise or in small portions. This maintains a low instantaneous concentration of the active nitrating species, favoring the more reactive starting material over the mono-nitrated intermediate.[1]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting material and the formation of the desired product. Quench the reaction as soon as the optimal conversion is reached, before significant dinitration begins.[1]

Q3: I need the 4-nitro isomer, but my primary product is 3-nitropyridine. How can I control the regioselectivity?

Probable Cause: Direct electrophilic attack on a standard pyridine ring overwhelmingly favors the 3-position due to electronic factors.

Solution: The Pyridine-N-Oxide Strategy

This is the most widely used and effective method for synthesizing 4-nitropyridines.[1]

  • Oxidation: First, oxidize the parent pyridine to Pyridine-N-Oxide using an oxidizing agent like a peracid (e.g., m-CPBA) or hydrogen peroxide in acetic acid.[2][6]

  • Nitration: The N-oxide functionality activates the 4-position. Nitration of the Pyridine-N-Oxide with nitric and sulfuric acid proceeds with high regioselectivity to yield 4-nitropyridine-N-oxide.[5][8]

  • Deoxygenation: The N-oxide is then removed (deoxygenated) using a reducing agent like zinc dust or PCl₃ to give the final 4-nitropyridine product.[2][6]

G Pyridine Substituted Pyridine N_Oxide Pyridine-N-Oxide Pyridine->N_Oxide Oxidation (e.g., m-CPBA) Nitro_N_Oxide 4-Nitro-Pyridine-N-Oxide N_Oxide->Nitro_N_Oxide Nitration (HNO₃/H₂SO₄) Product 4-Nitropyridine Product Nitro_N_Oxide->Product Deoxygenation (e.g., Zn dust) G cluster_start Initial Assessment cluster_products Troubleshooting Pathways cluster_solutions Corrective Actions Start Experiment Start: Nitration of Substituted Pyridine Check Analyze Crude Product (TLC, GC-MS, NMR) Start->Check Good Desired Product (Good Yield & Purity) Check->Good Success Over Issue: Over-nitration (Di-nitro products observed) Check->Over Side-Products Wrong Issue: Wrong Isomer (e.g., 3-nitro instead of 4-nitro) Check->Wrong Regioselectivity Issue Low Issue: Low/No Yield (Starting material remains) Check->Low Poor Conversion Sol_Over Reduce Severity: 1. Lower Temperature 2. Less Nitrating Agent 3. Slow Addition Rate Over->Sol_Over Sol_Wrong Change Strategy: 1. Use Pyridine-N-Oxide   for 4-position 2. Consider Radical Nitration Wrong->Sol_Wrong Sol_Low Increase Severity: 1. Increase Temperature 2. Use Stronger Reagents   (Oleum, NO₂BF₄) Low->Sol_Low Sol_Over->Start Re-run Experiment Sol_Wrong->Start Re-design Synthesis Sol_Low->Start Re-run Experiment

Sources

Technical Support Center: Purification of 2-(4-Bromophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(4-Bromophenoxy)-5-nitropyridine. This portal is designed for drug development professionals and synthetic chemists who require high-purity diaryl ether intermediates.

System Overview & Physicochemical Profiling

The synthesis of 2-(4-bromophenoxy)-5-nitropyridine typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) between 4-bromophenol and 2-chloro-5-nitropyridine in a polar aprotic solvent (e.g., DMF or DMSO) utilizing a carbonate base (e.g., K₂CO₃).

Understanding the physicochemical properties of the reaction components is the foundation of a rational purification strategy. You cannot separate what you do not profile.

Table 1: Physicochemical Profile of Reaction Components

ComponentRoleMW ( g/mol )LogPAcid/Base PropertySolubility Profile
2-(4-Bromophenoxy)-5-nitropyridine Target Product295.09~3.5NeutralSoluble in EtOAc, DCM; Insoluble in H₂O
4-Bromophenol Nucleophile173.012.59Weak Acid ()[1]Soluble in organics; Soluble in basic H₂O
2-Chloro-5-nitropyridine Electrophile158.542.20Neutral ()[2]Soluble in organics; Insoluble in H₂O
K₂CO₃ / DMF Base / SolventN/AN/ABasic / PolarHighly soluble in H₂O

Purification Workflow Diagram

The following logic tree dictates the phase separations and physical techniques required to isolate the target compound from the crude matrix.

PurificationWorkflow Crude Crude Reaction Mixture (Product, SMs, DMF, Salts) AqQuench Aqueous Quench & Extraction (EtOAc / H2O) Crude->AqQuench AqLayer1 Aqueous Layer (Salts, DMF) AqQuench->AqLayer1 Discard OrgLayer1 Organic Layer (Product, Phenol, 2-Cl-5-NO2-Py) AqQuench->OrgLayer1 Keep BaseWash Alkaline Wash (1M NaOH) OrgLayer1->BaseWash AqLayer2 Aqueous Layer (4-Bromophenolate) BaseWash->AqLayer2 Discard OrgLayer2 Organic Layer (Product, Trace 2-Cl-5-NO2-Py) BaseWash->OrgLayer2 Keep Recryst Recrystallization (EtOH or EtOAc/Hexane) OrgLayer2->Recryst Dry & Conc. MotherLiq Mother Liquor (2-Chloro-5-nitropyridine) Recryst->MotherLiq Filtrate PureProd Pure 2-(4-Bromophenoxy) -5-nitropyridine Recryst->PureProd Crystals

Workflow for the isolation of 2-(4-Bromophenoxy)-5-nitropyridine from crude SNAr mixtures.

Standard Operating Procedure: Step-by-Step Purification

This protocol is designed as a self-validating system. Each step includes a built-in causality checkpoint to ensure the logic of the separation is maintained.

Step 1: Reaction Quench and Primary Extraction (Solvent/Salt Removal)

  • Cool the crude reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc) (approx. 10 volumes relative to the theoretical yield).

  • Quench the reaction by adding an equal volume of distilled water.

  • Separate the phases. Extract the aqueous layer with EtOAc two additional times. Causality Check: DMF and inorganic salts are highly polar and partition into the aqueous layer. The organic layer retains the hydrophobic product, unreacted 4-bromophenol, and unreacted 2-chloro-5-nitropyridine.

Step 2: Alkaline Wash (Nucleophile Scavenging)

  • Wash the combined organic layers with 1M aqueous NaOH (3 x 0.5 volumes).

  • Monitor the pH of the aqueous wash to ensure it remains >11. Causality Check: At pH > 11, 4-bromophenol is fully deprotonated to the water-soluble sodium 4-bromophenolate, forcing it into the aqueous phase while the neutral product remains in the organic layer.

Step 3: Brine Wash and Desiccation

  • Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and alkali.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate in vacuo to yield the crude solid.

Step 4: Recrystallization (Electrophile Purge)

  • Dissolve the crude solid in a minimum amount of boiling Ethanol (EtOH) or an EtOAc/Hexane mixture.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 1 hour.

  • Filter the resulting crystals and wash with ice-cold solvent. Causality Check: 2-Chloro-5-nitropyridine is neutral and cannot be removed by the alkaline wash. It remains dissolved in the cold mother liquor while the less soluble, higher-molecular-weight target product crystallizes.

Troubleshooting Guide & FAQs

Q: Why is my final product still contaminated with 4-bromophenol despite multiple water washes? A: Water alone is insufficient to remove 4-bromophenol. Because 4-bromophenol is a weak acid ()[1], it remains largely protonated and highly soluble in the organic phase (LogP 2.59) during a neutral water wash. You must introduce an alkaline wash (e.g., 1M NaOH) to deprotonate the phenol, converting it into an ionic, water-soluble phenolate salt that readily partitions out of the organic layer.

Q: How do I remove residual 2-chloro-5-nitropyridine from the product? A: Unlike 4-bromophenol, 2-chloro-5-nitropyridine is a [2] and lacks an ionizable proton. Therefore, it will not partition into the aqueous layer during acid or base washes. The most effective strategy to remove it is recrystallization (as detailed in Step 4). If the impurity level is exceptionally high, silica gel column chromatography using a Hexane/EtOAc gradient is recommended.

Q: I detected 2-hydroxy-5-nitropyridine in my crude mixture. Where did this come from, and how do I remove it? A: 2-Hydroxy-5-nitropyridine is a hydrolysis byproduct. It forms when water acts as a competing nucleophile against 2-chloro-5-nitropyridine during the SNAr reaction. This typically occurs if your solvent (DMF/DMSO) is wet or if you used a hydroxide base (like NaOH) instead of a carbonate base (like K₂CO₃) during the reaction setup. Fortunately, 2-hydroxy-5-nitropyridine is highly acidic (due to tautomerization to the pyridone) and will be completely removed during the 1M NaOH alkaline wash in Step 2.

Q: Is the 2-(4-bromophenoxy)-5-nitropyridine product stable during the 1M NaOH wash? A: Yes. Diaryl ethers are generally stable to mild aqueous base at room temperature. However, be cautious not to subject the product to strong bases (like alkoxides) or amines under heating or microwave irradiation, as 2-aryloxy-5-nitropyridines are susceptible to ether cleavage () under those specific conditions, which would revert your product back to 4-bromophenol and a substituted pyridine[3].

Q: My product oiled out instead of crystallizing during Step 4. What went wrong? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point or when residual polar solvent (like DMF) acts as a plasticizer. Ensure that all DMF is completely removed during the initial aqueous extraction. If oiling occurs, reheat the mixture until homogeneous, add a small amount of a higher-boiling anti-solvent (like heptane), and allow it to cool much more slowly, providing seed crystals if available.

References

  • Title: PubChem Compound Summary for CID 7808, 4-Bromophenol Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: PubChem Compound Summary for CID 78308, 2-Chloro-5-nitropyridine Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine Source: Research Journal of Chemical Sciences, Vol. 1(6), 84-87, Sept. (2011) URL: [Link]

Sources

Technical Support Center: Suppressing Debromination in Palladium-Catalyzed Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with hydrodehalogenation (debromination)—a pervasive side reaction in palladium-catalyzed cross-couplings such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. When your aryl bromide starting material is reduced to an unfunctionalized arene (Ar-H), it not only depletes your yield but also complicates downstream purification.

This guide provides a deep dive into the mechanistic causality of debromination and offers self-validating troubleshooting workflows to secure your target compounds.

Section 1: Mechanistic Origins of Debromination

Q: What drives the conversion of my aryl bromide into a debrominated byproduct? A: Debromination is fundamentally a kinetic competition. Following the oxidative addition of the aryl bromide to the Pd(0) catalyst to form an Ar-Pd(II)-Br intermediate, the desired pathway is transmetalation with your nucleophile. However, if transmetalation is sluggish, the Pd(II) complex is vulnerable to hydride abstraction. Hydride sources—often derived from alcoholic solvents, amine bases, or trace moisture—coordinate to the palladium center, forming an Ar-Pd(II)-H species. Subsequent reductive elimination ejects the debrominated arene (Ar-H) and regenerates the Pd(0) catalyst, propagating an undesired catalytic cycle .

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd Ar-Br PdH Hydride Abstraction [Ar-Pd(II)-H] OxAdd->PdH Competing Pathway Transmet Transmetalation [Ar-Pd(II)-R] OxAdd->Transmet R-M (Nucleophile) Hydride Hydride Source (Solvent/Base) Hydride->PdH Debrom Reductive Elimination (Ar-H Byproduct) PdH->Debrom Debrom->Pd0 Regenerates Pd(0) CrossCoup Reductive Elimination (Ar-R Product) Transmet->CrossCoup CrossCoup->Pd0 Regenerates Pd(0)

Competing pathways: Desired cross-coupling vs. undesired hydrodehalogenation.

Q: Why are electron-rich aryl halides more susceptible to this side reaction? A: Electron-rich aryl bromides undergo oxidative addition more slowly and form highly stable, less electrophilic Ar-Pd(II)-Br intermediates. This reduced electrophilicity decelerates the transmetalation step, extending the lifetime of the intermediate and providing ample opportunity for competing hydride transfer .

Section 2: Critical Parameters & Causality

Q: How does my choice of base and solvent dictate the reaction outcome? A: The base and solvent are the primary culprits for hydride donation. Strong bases (e.g., NaOtBu) can promote β-hydride elimination from alkoxide intermediates. Alcoholic solvents (like methanol or ethanol) can be oxidized by the Pd(II) complex into aldehydes or ketones, directly transferring a hydride to the metal center . Actionable Insight: Switch to mild, inorganic bases (e.g., K₃PO₄, Cs₂CO₃) and aprotic solvent mixtures (e.g., Toluene/H₂O) to starve the reaction of hydride donors.

Q: Can ligand selection actively suppress the formation of Pd-H species? A: Yes. The architecture of your phosphine ligand is your primary kinetic lever. Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) accelerate both transmetalation and the desired reductive elimination. By drastically lowering the activation energy of the productive pathway, these ligands kinetically outcompete the slower hydride abstraction process .

Section 3: Quantitative Data & Condition Screening

To systematically eliminate debromination, compare your current conditions against the optimized parameters below.

ParameterHigh Debromination RiskOptimal Choice for SuppressionMechanistic Rationale
Base NaOtBu, NaOH, AminesK₃PO₄, Cs₂CO₃, KFMild bases prevent alkoxide-driven β-hydride elimination.
Solvent MeOH, EtOH, iPrOHToluene/H₂O, Dioxane, THFAprotic solvents eliminate the primary source of oxidizable hydrides.
Ligand PPh₃, Monodentate alkylsXPhos, SPhos, dtbpfBulky, electron-rich ligands accelerate transmetalation and productive elimination.
Temperature >100 °C60 °C – 80 °CLower thermal energy disfavors the higher-activation-energy debromination pathway.
Reaction Time >24 hours (Unmonitored)2 – 6 hours (Monitored)Prolonged heating after starting material consumption drives degradation.
Section 4: Systematic Troubleshooting Workflow

Do not change all variables at once. Use the following decision tree to isolate the root cause of hydrodehalogenation in your specific substrate class.

Workflow Start Identify Debromination (>5% Ar-H by LC-MS) CheckBase Strong base or alcoholic solvent? Start->CheckBase ChangeBase Use mild base (K3PO4) & aprotic solvent CheckBase->ChangeBase Yes CheckLigand Ligand bulky & electron-rich? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Switch to XPhos/SPhos or NHC ligands CheckLigand->ChangeLigand No CheckTemp Temp >80°C or prolonged time? CheckLigand->CheckTemp Yes ChangeLigand->CheckTemp ChangeTemp Lower temp to 60°C Monitor & quench early CheckTemp->ChangeTemp Yes Success Debromination Suppressed Proceed to Isolation CheckTemp->Success No ChangeTemp->Success

Step-by-step decision tree for diagnosing and suppressing debromination.

Section 5: Validated Experimental Protocol

Debromination-Resistant Suzuki-Miyaura Coupling This protocol is designed as a self-validating system. By taking aliquots at specific intervals, you can confirm whether the kinetic balance has successfully shifted toward cross-coupling before committing the entire batch to prolonged heating.

Materials:

  • Aryl bromide (1.0 equiv)

  • Boronic acid/ester (1.2 - 1.5 equiv)

  • Precatalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: XPhos (4-10 mol%, 2:1 ratio to Pd)

  • Base: K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Toluene/H₂O (10:1 ratio, rigorously degassed)

Step-by-Step Methodology:

  • Anaerobic Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Causality Check: Complete oxygen removal prevents the oxidation of phosphine ligands and suppresses boronic acid homocoupling, ensuring the active Pd(0) species remains highly concentrated.

  • Solvent Degassing & Addition: In a separate flask, sparge the Toluene/H₂O mixture with Argon for 30 minutes. Add the degassed solvent to the Schlenk tube via a gas-tight syringe.

  • Controlled Initiation: Place the reaction in a pre-heated oil bath at 60 °C. Do not exceed 80 °C initially, as excessive thermal energy disproportionately accelerates the higher-activation-energy debromination pathway.

  • Self-Validating Monitoring: After 1 hour, withdraw a 50 µL aliquot via syringe under positive Argon pressure. Dilute with acetonitrile, filter through a short Celite pad, and analyze via LC-MS.

    • Validation Pass: If the Ar-H (debrominated) peak is <5% relative to the Ar-R (product) peak, the kinetic suppression is successful. Continue heating until the aryl bromide is consumed.

    • Intervention Trigger: If Ar-H is >10%, immediately reduce the temperature by 10 °C and verify the integrity of your inert atmosphere.

  • Quench and Work-up: Upon full conversion, cool the mixture to room temperature immediately to halt all catalytic cycles. Dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo for column chromatography.

References
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction Source: ACS Publications URL: [Link]

Technical Support Center: Troubleshooting the Regioselective Nitration of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that the nitration of 2-aminopyridine precursors is notoriously difficult to control. The interplay between the electron-donating amino group and the electron-withdrawing, easily protonated pyridine ring creates a complex energy landscape.

This guide is designed to troubleshoot common regioselectivity issues, thermal hazards, and yield optimizations. We will explore the causality behind these reactions so you can design self-validating experimental protocols.

Mechanistic Overview: Kinetic vs. Thermodynamic Control

The core challenge in 2-aminopyridine nitration is that direct electrophilic aromatic substitution does not occur in a single step under standard mixed-acid conditions. Because the highly acidic medium ( H2​SO4​ ) protonates the pyridine ring, the nitronium ion ( NO2+​ ) initially attacks the exocyclic nitrogen, preserving aromaticity and avoiding the electric hindrance of two contiguous positive charges[1].

This forms 2-nitraminopyridine (the kinetic product). To achieve ring nitration, thermal energy must be applied to induce an intermolecular rearrangement into the thermodynamic products: 2-amino-5-nitropyridine (major) and 2-amino-3-nitropyridine (minor)[1].

Mechanism SM 2-Aminopyridine Nitramine 2-Nitraminopyridine (Kinetic Product) SM->Nitramine HNO3/H2SO4 < 10 °C Para 2-Amino-5-nitropyridine (Thermodynamic Major) Nitramine->Para H2SO4, > 50 °C Rearrangement Ortho 2-Amino-3-nitropyridine (Thermodynamic Minor) Nitramine->Ortho H2SO4, > 50 °C Rearrangement

Caption: Mechanistic pathway of 2-aminopyridine nitration showing kinetic and thermodynamic products.

Troubleshooting Guides & FAQs

Q1: I am isolating a white/pale precipitate instead of the expected yellow 2-amino-5-nitropyridine. What went wrong? A1: You have isolated the kinetic product, 2-nitraminopyridine. At low temperatures (<10 °C), the nitronium ion attacks the exocyclic nitrogen. To obtain the ring-nitrated thermodynamic product, you must heat the reaction mixture in sulfuric acid to at least 50 °C to induce the rearrangement[1]. Self-Validation: You can visually track this rearrangement; the solution will transition from a pale mixture to a deep wine-red color as the thermodynamic products form[2].

Q2: My reaction undergoes a thermal runaway during nitric acid addition. How do I control this? A2: The initial protonation and N-nitration are violently exothermic. Ensure 2-aminopyridine is added to concentrated sulfuric acid in small, discrete batches, keeping the internal temperature between 10–20 °C. Only after complete dissolution should you add the fuming nitric acid dropwise. Strictly maintain the temperature below 10 °C using an ice-salt bath during the addition phase to prevent oxidative degradation[2].

Q3: Direct nitration yields a mixture of 3-nitro and 5-nitro isomers. How can I separate them efficiently? A3: Take advantage of their distinct hydrogen-bonding profiles. 2-Amino-3-nitropyridine forms a strong intramolecular hydrogen bond between the ortho-amino and nitro groups, creating a secondary six-membered chelate ring. This prevents intermolecular hydrogen bonding, making the 3-nitro isomer highly volatile. You can easily separate it from the non-volatile 5-nitro isomer via steam distillation or rapid sublimation[1].

Q4: I specifically need the 3-nitro isomer (or 2,3-diaminopyridine), but direct nitration heavily favors the 5-position. How do I invert this regioselectivity? A4: You must employ a halogen-blocking strategy. Halogenate 2-aminopyridine first to yield 2-amino-5-bromopyridine. Nitration will then be sterically and electronically forced to the 3-position. Subsequent reduction with iron/HCl or catalytic hydrogenation will simultaneously reduce the nitro group and dehalogenate the ring, yielding pure 2,3-diaminopyridine[3].

Workflow SM 2-Aminopyridine Hal 2-Amino-5-bromopyridine SM->Hal Br2 / AcOH Nit 2-Amino-5-bromo-3-nitropyridine Hal->Nit HNO3 / H2SO4 0-50 °C Red 2,3-Diaminopyridine Nit->Red Fe / HCl / EtOH Reduction & Debromination

Caption: Workflow for the regioselective synthesis of 3-substituted derivatives via halogen blocking.

Quantitative Data Presentation

To assist in your synthetic planning, the following table summarizes the expected isomer distributions and yields based on the reaction conditions and precursor modifications.

PrecursorReagents & ConditionsMajor Product IsolatedMinor ProductTypical Yield
2-Aminopyridine HNO3​/H2​SO4​ , < 10 °C2-NitraminopyridineNone> 85%
2-Aminopyridine HNO3​/H2​SO4​ , 50 °C2-Amino-5-nitropyridine2-Amino-3-nitropyridine70–80%
2-Amino-5-bromopyridine HNO3​/H2​SO4​ , 50 °C2-Amino-5-bromo-3-nitropyridineNone69–76%

Standard Operating Procedures (SOPs)

Protocol A: Direct Synthesis of 2-Amino-5-nitropyridine (Thermodynamic Control)

Causality Focus: This protocol separates the kinetic N-nitration step from the thermodynamic rearrangement step to ensure maximum safety and yield.

  • Protonation: In a reaction vessel equipped with a mechanical stirrer and an ice bath, slowly dissolve 18.8 g (0.2 mol) of 2-aminopyridine in 45 g of concentrated sulfuric acid. Keep the temperature below 20 °C to prevent charring[2].

  • Kinetic Nitration: Cool the mixture to 0–5 °C. Add fuming nitric acid (0.22 mol) dropwise over 60 minutes. The temperature must not exceed 10 °C. At this stage, 2-nitraminopyridine is formed.

  • Thermodynamic Rearrangement: Remove the ice bath and gradually heat the reaction mixture to 50 °C for 1–2 hours. The solution will turn wine-red, indicating the rearrangement to the ring-nitrated isomers[2].

  • Workup: Pour the cooled mixture over 250 g of crushed ice. Neutralize carefully with aqueous ammonia to pH 6-7. The 2-amino-5-nitropyridine will precipitate as a yellow solid. Filter, wash with cold water, and recrystallize from water or ethanol.

Protocol B: Regioselective Synthesis of 2,3-Diaminopyridine via Halogen Blocking

Causality Focus: Bromine acts as a sacrificial directing group to block the thermodynamically favored 5-position, forcing the nitro group into the 3-position.

  • Nitration of Blocked Precursor: Suspend 86.5 g (0.5 mol) of 2-amino-5-bromopyridine in 500 mL of concentrated sulfuric acid at 0–5 °C. Add 39 g of 95% nitric acid dropwise. Stir at 0 °C for 1 hour, then heat to 50–60 °C for 1 hour[3].

  • Isolation: Pour onto crushed ice to precipitate 2-amino-5-bromo-3-nitropyridine. Filter and dry (Yield: ~70%).

  • Reduction & Debromination: In a flask with a reflux condenser, combine 10.9 g of the nitrated intermediate, 30 g of reduced iron powder, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated HCl. Heat on a steam bath for 1 hour. The iron serves a dual purpose: reducing the nitro group to an amine and catalytically assisting in the hydrodehalogenation of the bromine atom[3].

  • Purification: Filter the hot mixture to remove iron residues. Evaporate the filtrate to dryness and recrystallize from a water/ethanol mixture to yield pure 2,3-diaminopyridine.

References

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
  • Petrow, V., & Saper, J. (1973). 2,3-Diaminopyridine. Organic Syntheses, Coll. Vol. 5, p. 346.
  • BenchChem Editorial Team. (2025). A Historical Perspective on the Synthesis of Substituted Aminonitropyridines: A Technical Guide. BenchChem.

Sources

Technical Support Center: Minimizing Tar Formation in Ullmann C-N Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in copper-catalyzed C-N bond formation: the oxidative degradation and tarring of substituted anilines during the Ullmann reaction.

This guide synthesizes mechanistic causality with field-proven protocols to help you engineer a self-validating, high-yield experimental system.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does my Ullmann coupling with substituted anilines consistently yield a black, intractable tar? A1: Tar formation is primarily driven by the oxidative polymerization of the aniline substrate. Anilines are highly susceptible to single-electron oxidation. Under classical Ullmann conditions (temperatures >150°C) or in the presence of trace oxygen, anilines form radical intermediates that rapidly polymerize into polyaniline-like tars[1]. Additionally, discrete Cu(III)-aryl intermediates can decompose via off-cycle pathways if not properly stabilized by ligands, leading to aryl homocoupling (Ar-Ar) and protodehalogenation (Ar-H) byproducts[2].

Q2: How does ligand selection prevent substrate degradation? A2: In traditional, ligand-free Ullmann couplings, the high activation energy required for the oxidative addition of the aryl halide to the Cu(I) center necessitates harsh thermal conditions[1]. By introducing chelating bidentate ligands—such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline—the Cu(I) center becomes more electron-rich. This significantly lowers the activation barrier for oxidative addition, allowing the reaction to proceed efficiently at much lower temperatures (80–100°C) and effectively shutting down thermal degradation pathways[3].

Q3: Can my choice of base contribute to tarring? A3: Absolutely. Strong bases like KOtBu or NaOH can initiate unwanted side reactions, including the deprotonation of sensitive functional groups on substituted anilines or the hydrolysis of the aryl halide. Switching to milder inorganic bases (e.g., K₃PO₄ or Cs₂CO₃) ensures that the base fulfills its intended mechanistic role—deprotonating the coordinated aniline to form the active L-Cu(I)-amido complex—without degrading the substrate[3]. Furthermore, high concentrations of unligated copper combined with strong bases can lead to competitive oxidative homocoupling of anilines into azobenzene derivatives[4].

Part 2: Troubleshooting Matrix & Parameter Optimization

To transition from classical, high-degradation conditions to an optimized, low-tar catalytic system, refer to the quantitative parameter matrix below.

ParameterClassical Condition (High Tar Risk)Optimized Condition (Low Tar Risk)Mechanistic Rationale
Temperature 150°C – 200°C80°C – 100°CLower thermal energy prevents spontaneous homolytic cleavage and thermal aniline oxidation[1].
Atmosphere Ambient AirStrict Argon / N₂Prevents O₂-mediated single-electron oxidation of anilines into reactive radicals.
Ligand None (Ligand-free)DMEDA or Proline (10–20 mol%)Chelating ligands stabilize Cu(I), increasing electron density to lower the activation barrier for oxidative addition[3].
Base KOH, NaOtBu (Strong)K₃PO₄, Cs₂CO₃ (Weak, inorganic)Weak bases cleanly deprotonate the coordinated amine without hydrolyzing the aryl halide or degrading the substrate[3].
Copper Source Cu powder (Stoichiometric)CuI or Cu₂O (5–10 mol%)Catalytic copper minimizes the concentration of off-cycle Cu(III) species prone to homocoupling[2].

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Visual cues are embedded within the workflow to allow researchers to verify mechanistic milestones and abort failing runs before wasting valuable substrates.

Phase 1: Catalyst & Ligand Pre-activation
  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add CuI (10 mol%) and K₃PO₄ (2.0 equiv) under a strict Argon atmosphere.

  • Add anhydrous, degassed solvent (e.g., Toluene or DMSO, 0.2 M) followed by DMEDA (20 mol%) .

  • Self-Validation Checkpoint: Stir at room temperature for 15 minutes. The mixture should transition from a heterogeneous suspension to a homogeneous pale blue/green tint. This optical change confirms the successful formation of the active L-Cu(I) complex. If the solution remains colorless with heavy precipitate, ligand coordination has failed; check reagent purity.

Phase 2: Substrate Addition
  • Add the aryl halide (1.0 equiv) via syringe.

  • Add the substituted aniline (1.2 equiv) dropwise over 5 minutes.

  • Causality Note: Adding the aniline last prevents its premature exposure to unligated copper species, which can act as a Lewis acid to catalyze oxidative degradation prior to the formation of the protected L-Cu(I) active species[4].

Phase 3: Controlled Heating & Monitoring
  • Heat the reaction mixture to 90°C using a precisely controlled oil bath or heating block.

  • Self-Validation Checkpoint: Monitor the reaction via TLC or LC-MS after 2 hours. A mechanistically sound reaction will show product formation without a heavy black baseline streak. If a black, insoluble tar forms rapidly, oxygen ingress has occurred. Abort the run, check Schlenk line seals, and restart.

Phase 4: Quench and Workup
  • Cool the mixture to room temperature and dilute with Ethyl Acetate.

  • Wash the organic layer with 10% aqueous ammonium hydroxide (NH₄OH) .

  • Causality Note: Ammonia strongly chelates copper, pulling it into the aqueous layer as a deep blue [Cu(NH3​)4​]2+ complex. This completely removes the metal from the organic phase, preventing copper-catalyzed oxidation of the product during solvent evaporation.

Part 4: Mechanistic Pathways Visualization

The following diagram illustrates the logical relationship between the desired catalytic cycle and the competing degradation pathways that lead to tar formation.

UllmannMechanisms Cu_Cat Cu(I) Precatalyst + Ligand Active_Cat Active L-Cu(I)-Amide Complex Cu_Cat->Active_Cat Base, Aniline Ox_Add Oxidative Addition [L-Cu(III)(Ar)(Amide)] Active_Cat->Ox_Add Aryl Halide Oxidation Aniline Oxidation (O2 / High Temp) Active_Cat->Oxidation O2 exposure Red_Elim Reductive Elimination C-N Bond Formation Ox_Add->Red_Elim Dehalogenation Protodehalogenation (Ar-H Byproduct) Ox_Add->Dehalogenation H2O / Proton source Homocoupling Aryl Homocoupling (Ar-Ar Byproduct) Ox_Add->Homocoupling Cu(III) decomposition Red_Elim->Active_Cat Catalyst Regeneration Product Desired N-Aryl Aniline (Target) Red_Elim->Product Radical Aniline Radical Intermediates Oxidation->Radical Tar Polyaniline / Tar (Degradation) Radical->Tar Polymerization

Mechanistic dichotomy in Ullmann C-N coupling: Catalytic cycle vs. oxidative tar formation pathways.

References

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions Source: MDPI URL:1

  • C–N Bond Formation at Discrete CuIII–Aryl Complexes Source: PMC URL:2

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands Source: PMC URL:3

  • Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines Source: ACS Publications URL:4

Sources

Validation & Comparative

Interpreting the 1H NMR spectrum of 2-(4-Bromophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 1H NMR Analysis: 2-(4-Bromophenoxy)-5-nitropyridine vs. Structural Analogues in Drug Discovery

Executive Summary

Diaryl ethers containing pyridine cores are privileged scaffolds in medicinal chemistry, frequently serving as critical building blocks for kinase inhibitors and agrochemical agents. Among these, 2-(4-Bromophenoxy)-5-nitropyridine is highly valued due to its orthogonal reactivity: the nitro group can be reduced to an amine for amide coupling, while the aryl bromide serves as a handle for palladium-catalyzed cross-coupling.

Accurate structural validation via 1H NMR is critical to confirm regiopurity following nucleophilic aromatic substitution (SNAr) synthesis. This guide provides an in-depth comparative analysis of the 1H NMR spectral features of 2-(4-Bromophenoxy)-5-nitropyridine against two structural alternatives—2-Phenoxy-5-nitropyridine and 2-(4-Bromophenoxy)pyridine —to isolate and identify the specific electronic contributions of each functional group.

Mechanistic Principles of Chemical Shifts

In 1H NMR spectroscopy, the chemical shift (δ, in ppm) is dictated by the local electronic environment of each proton. For 2-(4-Bromophenoxy)-5-nitropyridine, the spectrum is governed by three competing electronic effects:

  • The Pyridine Core (Diamagnetic Anisotropy): The aromatic ring current generates an induced magnetic field that deshields the equatorial protons. Consequently, pyridine ring protons resonate in a characteristic downfield region[1]. The α-protons (C2, C6) are typically the most deshielded due to their proximity to the electronegative nitrogen atom[1].

  • The 5-Nitro Group (-I, -M Effects): The nitro group is a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) mechanisms. This drastically deshields the protons at the ortho positions (H4 and H6). In 5-nitropyridine derivatives, H6 appears furthest downfield (typically >8.8 ppm) because it suffers from the combined electron-withdrawing effects of both the nitro group and the pyridine nitrogen[2],[3].

  • The Ether Linkage (+M Effect): The bridging oxygen atom acts as a resonance donor (+M) to the pyridine ring, significantly shielding the ortho position (H3), shifting it upfield relative to the other pyridine protons.

  • The 4-Bromophenoxy Group (-I Effect): On the phenyl side, the heavy bromine atom exerts an inductive withdrawing effect. This deshields the adjacent H3' and H5' protons relative to an unsubstituted phenoxy group, while simultaneously simplifying the complex multiplet of a standard phenyl ring into a distinct AA'BB' splitting pattern (appearing as two doublets).

Mechanism Core 2-(4-Bromophenoxy)-5-nitropyridine Nitro 5-Nitro Group (-M, -I) Core->Nitro Ether Ether Linkage (+M) Core->Ether Bromo 4-Bromo Group (-I) Core->Bromo Eff_Nitro Deshields Pyridine H4 & H6 (Downfield Shift > 8.4 ppm) Nitro->Eff_Nitro Eff_Ether Shields Pyridine H3 (Upfield Shift ~ 7.1 ppm) Ether->Eff_Ether Eff_Bromo Deshields Phenoxy H3' & H5' (Downfield Shift ~ 7.5 ppm) Bromo->Eff_Bromo

Caption: Causality of substituent electronic effects on the 1H NMR chemical shifts.

Comparative Spectral Analysis

To objectively evaluate the spectral signature of the target compound, we compare it to analogues lacking either the bromo or the nitro group. This comparative matrix isolates the specific chemical shift perturbations caused by each substituent, providing a reliable reference for spectral interpretation.

Table 1: Comparative 1H NMR Chemical Shifts (CDCl3, 400 MHz) (Note: Shifts are empirical values representative of standard acquisition conditions)

Proton Assignment2-(4-Bromophenoxy)-5-nitropyridine (Target)2-Phenoxy-5-nitropyridine (Alternative 1)2-(4-Bromophenoxy)pyridine (Alternative 2)
Pyridine H6 9.05 ppm (d, J = 2.8 Hz)9.02 ppm (d, J = 2.8 Hz)8.15 ppm (dd, J = 5.0, 1.5 Hz)
Pyridine H4 8.45 ppm (dd, J = 9.0, 2.8 Hz)8.42 ppm (dd, J = 9.0, 2.8 Hz)7.70 ppm (ddd, J = 8.5, 7.5, 2.0 Hz)
Pyridine H3 7.12 ppm (d, J = 9.0 Hz)7.08 ppm (d, J = 9.0 Hz)6.95 ppm (d, J = 8.5 Hz)
Phenoxy H2', H6' 7.05 ppm (d, J = 8.8 Hz)7.15 ppm (m)7.02 ppm (d, J = 8.8 Hz)
Phenoxy H3', H5' 7.55 ppm (d, J = 8.8 Hz)7.42 ppm (m)7.50 ppm (d, J = 8.8 Hz)
Phenoxy H4' N/A (Substituted)7.25 ppm (m)N/A (Substituted)

Key Takeaways from the Data:

  • Impact of the Nitro Group: Comparing the Target to Alternative 2, the presence of the 5-nitro group causes a massive downfield shift of nearly 0.9 ppm for H6 and 0.75 ppm for H4.

  • Impact of the Bromo Group: Comparing the Target to Alternative 1, the 4-bromo substituent simplifies the complex multiplet of the unsubstituted phenoxy ring into a clean AA'BB' system, pushing the H3'/H5' protons downfield by ~0.13 ppm due to inductive withdrawal.

Experimental Protocol: Self-Validating NMR Workflow

To guarantee trustworthiness and reproducibility, 1H NMR acquisition must follow a self-validating system. The following protocol ensures that any spectral anomalies are due to the molecule itself, not instrumental artifacts.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the compound in 0.6 mL of high-purity CDCl3 (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS acts as an internal standard, locking the 0.00 ppm reference point to prevent shift drift. High isotopic purity prevents the residual CHCl3 peak (7.26 ppm) from obscuring the critical H3 and H2'/H6' signals.

Step 2: Probe Tuning and Matching

  • Insert the sample and perform automated or manual tuning and matching of the probe's RF circuit.

  • Causality: This adjusts the probe to the specific dielectric constant of the sample solution, maximizing the signal-to-noise ratio (SNR) and ensuring quantitative excitation.

Step 3: Locking and Gradient Shimming

  • Lock the spectrometer to the deuterium frequency of CDCl3.

  • Execute 1D Z-axis gradient shimming. Validate the shim quality by checking the full-width at half-maximum (FWHM) of the TMS peak.

  • Validation Check: The FWHM of the TMS peak must be ≤ 1.0 Hz. If broader, re-shim. Poor shimming will blur the critical J-coupling (e.g., the 2.8 Hz coupling between H4 and H6).

Step 4: Data Acquisition

  • Pulse Sequence: Standard 1D 1H sequence (zg30).

  • Scans: 16 to 32 scans.

  • Relaxation Delay (D1): Set to 2.0 seconds.

  • Causality: A 30° flip angle combined with a 2.0s delay ensures complete T1 relaxation between scans, allowing for highly accurate quantitative integration of the proton signals.

Workflow Prep Sample Prep (CDCl3 + TMS) Tune Tune & Lock (Self-Validation) Prep->Tune Shim Gradient Shimming (Optimize Line Width) Tune->Shim Acq Data Acquisition (16 Scans, 1D 1H) Shim->Acq Process Processing & FT (Phase/Baseline) Acq->Process

Caption: Standardized workflow for 1H NMR sample preparation, acquisition, and spectral processing.

References

  • "Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives." Benchchem.
  • "N-oxidation of Pyridine Derivatives - Supporting Information." Royal Society of Chemistry.
  • "2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations." ResearchGate.

Sources

Comprehensive Characterization and Comparative Analysis of 2-Phenoxypyridine Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals increasingly seek scaffolds that balance target affinity with optimal pharmacokinetic properties, the 2-phenoxypyridine core has emerged as a highly versatile pharmacophore. This guide provides an objective, data-driven comparative analysis of 2-phenoxypyridine derivatives against alternative heterocyclic scaffolds, specifically focusing on their performance as c-Jun N-terminal kinase 3 (JNK3) inhibitors and P2Y1 receptor antagonists.

Designed for medicinal chemists and application scientists, this guide details the mechanistic causality behind structural optimizations and provides self-validating experimental protocols to ensure rigorous reproducibility.

Mechanistic Rationale & Comparative Performance

JNK3 Kinase Inhibition: 2-Phenoxypyridine vs. Pyrimidine Scaffolds

Early generation JNK inhibitors heavily utilized the pyrimidine scaffold. However, pyrimidines possess two nitrogen atoms within the ring, which significantly increases the Polar Surface Area (PSA) and basicity. This structural feature often causes poor membrane permeability, high metabolic clearance, and off-target binding due to promiscuous interactions with conserved ATP-binding pockets across the kinome.

The Causality of Scaffold Hopping: Transitioning from a pyrimidine to a 2-phenoxypyridine scaffold directly resolves these pharmacokinetic liabilities . Replacing one ring nitrogen with a carbon atom reduces the overall basicity and PSA, enhancing lipophilicity and in vivo half-life. Mechanistically, the remaining pyridine nitrogen maintains the critical hydrogen-bond acceptor interaction with the kinase hinge region (specifically Met149 in JNK3). Simultaneously, the flexible ether linkage allows the phenoxy group to act as a hydrophobic anchor, accessing the deep selectivity pocket of JNK3, thereby drastically improving both potency and kinase selectivity.

P2Y1 Receptor Antagonism: Conformational Locking

The P2Y1 receptor is a Gq-coupled GPCR critical for ADP-mediated platelet aggregation. Antagonizing this receptor requires molecules that can deeply penetrate its hydrophobic binding pocket. While simple phenylureas exhibit weak P2Y1 antagonism, the integration of a 2-phenoxypyridine core—specifically 2-(phenoxypyridine)-3-phenylureas —yields single-digit nanomolar potency .

The Causality of Ortho-Substitution: An unsubstituted phenoxy ring can freely rotate around the ether bond, incurring a massive entropic penalty upon receptor binding. As demonstrated in Table 1, the introduction of a bulky tert-butyl group at the ortho-position (Analog 3a) sterically clashes with the pyridine core. This steric hindrance restricts bond rotation, "locking" the molecule into its bioactive conformation prior to target engagement. This pre-organization is the direct cause of the 30-fold increase in binding affinity compared to the unsubstituted analog .

Table 1: Comparative SAR of 2-(Phenoxypyridine)-3-phenylureas as P2Y1 Antagonists
CompoundPhenoxy SubstitutionPhenylurea SubstitutionP2Y1 Antagonist IC₅₀ (µM)Mechanistic Impact
Lead 11a HH> 10.0High entropic penalty; weak binding.
Analog 3d H4-CF₃1.50CF₃ improves hydrophobic pocket filling.
Analog 3c 2-tert-Butyl3-CF₃0.25Partial conformational restriction.
Analog 3b 2-Cl4-CF₃0.12Halogen bonding enhances affinity.
Analog 3a 2-tert-Butyl4-CF₃0.05 Optimal conformational lock & pocket fit.

Data summarized from high-throughput screening and SAR optimization studies on P2Y1 receptor antagonists , .

Biological Characterization & Signaling Workflows

To accurately characterize the efficacy of these antagonists, researchers must measure their ability to block downstream signaling. For P2Y1, this involves tracking intracellular calcium release.

Figure 1: Mechanism of 2-phenoxypyridine derivatives in blocking P2Y1-mediated signaling.

Protocol 1: Self-Validating Ratiometric Calcium Flux Assay

This protocol measures P2Y1 antagonism. It utilizes Fura-2 AM, a ratiometric calcium indicator. By measuring the ratio of emission following excitation at two different wavelengths, the assay intrinsically normalizes for variations in cell number, dye loading efficiency, and well-to-well optical differences, creating a self-validating data output .

  • Cell Culture: Seed CCL39 fibroblasts stably expressing human P2Y1 in 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with Assay Buffer (HBSS + 20 mM HEPES). Add 2 µM Fura-2 AM and 0.04% Pluronic F-127. Incubate in the dark for 45 minutes at 37°C. (Causality: Pluronic F-127 acts as a non-ionic surfactant, preventing dye aggregation and ensuring uniform cellular uptake).

  • Compound Incubation: Wash cells to remove extracellular dye. Add 2-phenoxypyridine derivatives (serially diluted) and incubate for 30 minutes.

  • Agonist Stimulation & Readout: Inject ADP (EC₈₀ concentration) using a fluorometric imaging plate reader (FLIPR). Immediately record emissions at 510 nm following dual excitations at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free).

  • System Validation: Calculate the Z'-factor using DMSO (vehicle) and a known antagonist (e.g., MRS2500). The assay plate is strictly invalidated if Z' < 0.5 , ensuring only statistically robust data is processed.

Synthetic Workflows & Chemical Characterization

The generation of the 2-phenoxypyridine core relies heavily on Nucleophilic Aromatic Substitution (SₙAr) or advanced aryne chemistry . Below is the optimized workflow for synthesizing the highly potent P2Y1 antagonist analogs.

Figure 2: Step-by-step synthetic workflow for 2-(phenoxypyridine)-3-phenylurea derivatives.

Protocol 2: Self-Validating SₙAr Synthesis & Urea Coupling
  • SₙAr Reaction: Dissolve 2-chloro-3-nitropyridine (1.0 eq) and the substituted phenol (1.1 eq) in anhydrous DMF. Add Cs₂CO₃ (1.5 eq) and heat to 80°C for 4 hours.

    • Causality of Reagent Choice: Unlike K₂CO₃ or NaOH, the large ionic radius of the Cesium cation provides a "soft" counterion effect. This enhances the nucleophilicity of the phenoxide ion while minimizing unwanted hydrolysis of the nitro-pyridine starting material .

  • In-Process Validation: Perform an LC-MS check. Do not proceed to Step 3 unless the 3-nitro-2-phenoxypyridine intermediate constitutes >95% of the total ion chromatogram (TIC). This prevents the propagation of unreacted phenols which cause false positives in biological screening.

  • Nitro Reduction: Treat the intermediate with Zinc dust (10 eq) and NH₄Cl (10 eq) in an EtOH/EtOAc (4:1) mixture at room temperature until complete consumption is observed. Filter through Celite to yield the 3-aminopyridine.

  • Urea Formation: React the amine with diphosgene in the presence of a proton sponge (e.g., N,N,N',N'-tetramethylnaphthalene-1,8-diamine) in toluene at 80°C, followed by the addition of the appropriate aniline to yield the final 2-(phenoxypyridine)-3-phenylurea.

References

  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. URL:[Link]

Comparing Ullmann condensation vs. Buchwald-Hartwig amination for C-O bond formation

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to C–O Bond Formation: Ullmann Condensation vs. Palladium-Catalyzed (Buchwald-Hartwig) Etherification

The construction of aryl–oxygen (C–O) bonds is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. Historically, the synthesis of diaryl and alkyl–aryl ethers relied on classical nucleophilic aromatic substitution (S_NAr), which is severely limited by the requirement for electron-deficient aryl halides.

To overcome these limitations, transition-metal catalysis has evolved into two dominant paradigms: the Copper-catalyzed Ullmann Condensation and the Palladium-catalyzed Buchwald-Hartwig Etherification . While the Buchwald-Hartwig reaction is most famous for C–N bond formation 1, the exact same catalytic logic—pairing palladium with bulky biaryl phosphine ligands—has been successfully adapted to achieve challenging C–O couplings 2.

This guide provides an objective, data-driven comparison of these two methodologies, exploring their mechanistic causalities, performance metrics, and self-validating experimental protocols to aid drug development professionals in selecting the optimal synthetic route.

Mechanistic Causality & Catalyst Design

The fundamental difference between Pd- and Cu-catalyzed etherification lies in their catalytic cycles and the specific energetic barriers their respective ligands must overcome.

The Palladium Paradigm (Buchwald-Hartwig Etherification)

Palladium operates via a Pd(0)/Pd(II) catalytic cycle . The primary mechanistic hurdle in Pd-catalyzed C–O bond formation is not the oxidative addition of the aryl halide, but rather the reductive elimination step. Because oxygen is highly electronegative, the Pd–O bond is exceptionally strong. Furthermore, aliphatic alkoxides are highly prone to competing β-hydride elimination, which yields unwanted ketone/aldehyde byproducts instead of the target ether.

To solve this, modern Pd-catalyzed etherifications utilize highly sterically demanding, electron-rich biaryl phosphine ligands (e.g., t-BuBrettPhos or specific proprietary ligands like L2). The extreme steric bulk forces the Pd(II) intermediate into a geometry that physically squeezes the aryl and alkoxide groups together, artificially lowering the activation energy for reductive elimination 3.

pd_mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-X + Pd(0)L → Ar-Pd(II)(X)L Pd0->OxAdd Ar-X TransMet Alkoxide Coordination Base + R-OH → R-O-Pd(II)(Ar)L OxAdd->TransMet R-OH, Base -HX RedElim Reductive Elimination Ar-O-R Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl Ether Product RedElim->Product

Figure 1: Catalytic cycle of Palladium-catalyzed (Buchwald-Hartwig type) C–O bond formation.

The Copper Renaissance (Ullmann Condensation)

Traditional Ullmann couplings required harsh conditions (>150 °C) and stoichiometric copper because the uncatalyzed Cu(I)/Cu(III) oxidative addition is energetically unfavorable 4. However, modern ligand design (utilizing diamines, phenanthrolines, or oxalamides) has revolutionized this chemistry.

Recent mechanistic studies reveal that for many modern Cu-catalyzed systems, the rate-limiting step is actually alkoxide transmetalation rather than oxidative addition. By employing highly tuned N1​,N2​ -diarylbenzene-1,2-diamine ligands (such as L8), the energy barrier for transmetalation is drastically reduced, enabling rapid C–O bond formation at room temperature—a 7-fold rate increase compared to legacy ligands [[5]]().

cu_mechanism CuI Cu(I)L Active Catalyst Alkoxide Alkoxide Transmetalation Cu(I)L + R-O⁻ → L-Cu(I)-OR CuI->Alkoxide R-OH, Base OxAdd Oxidative Addition Ar-X → L-Cu(III)(Ar)(X)(OR) Alkoxide->OxAdd Ar-X RedElim Reductive Elimination Ar-O-R Formation OxAdd->RedElim RedElim->CuI Catalyst Regeneration -X⁻ Product Aryl Ether Product RedElim->Product

Figure 2: Proposed Cu(I)/Cu(III) catalytic cycle for modern Ullmann-type C–O condensation.

Performance & Substrate Scope Comparison

The choice between Pd and Cu is largely dictated by the nature of the aryl halide and the required reaction conditions. Palladium excels with unactivated aryl chlorides, whereas Copper is highly efficient for aryl iodides and bromides but struggles with chlorides.

ParameterUllmann Condensation (Cu)Buchwald-Hartwig Etherification (Pd)
Active Metal Species Cu(I) / Cu(III)Pd(0) / Pd(II)
Typical Catalysts CuI, Cu(OAc)₂, Cu₂OPd₂(dba)₃, Pd(OAc)₂, Palladacycles
Ligand Classes Diamines, Phenanthrolines, DiketonesBulky Biaryl Phosphines (e.g., t-BuBrettPhos, L2)
Preferred Electrophiles Aryl Iodides > Aryl BromidesAryl Chlorides, Aryl Bromides, Triflates
Reaction Temperature Traditionally >100 °C (Modern: RT to 80 °C)Mild (RT to 80 °C)
Base Requirements Cs₂CO₃, K₃PO₄, KOHNaOt-Bu, Cs₂CO₃, KHMDS
Cost & Toxicity Low cost, lower toxicityHigh cost, strict residual metal limits in pharma
Primary Challenge Rate-limiting alkoxide transmetalationReductive elimination vs. β-hydride elimination

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific internal standards and mechanistic rationale for each step.

Protocol A: Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols

Based on optimized conditions for challenging secondary alcohols 3.

Rationale: Using a biaryl phosphine ligand (L2) allows for the efficient coupling of (hetero)aryl chlorides using only a 20% molar excess of the alcohol. This slight excess ensures full conversion while suppressing unwanted alcohol oxidation pathways. THF is utilized instead of 1,4-dioxane to improve the solubility of the alkoxide intermediate at lower temperatures.

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Aryl Chloride (1.0 mmol), NaOt-Bu (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (1.0 mol% Pd), and Biaryl Phosphine Ligand L2 (2.0 mol%).

  • Solvent & Nucleophile Addition: Add anhydrous, degassed THF (1.0 mL) followed by the secondary alcohol (1.2 mmol, 1.2 equiv). Causality: Degassing is critical as Pd(0) and electron-rich phosphines are rapidly oxidized by atmospheric O₂, immediately halting the catalytic cycle.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at room temperature (or up to 40 °C for sterically hindered substrates) for 18 hours.

  • Self-Validation (qNMR): Before workup, withdraw a 50 µL aliquot, dilute in CDCl₃, and add a known mass of 1,3,5-trimethoxybenzene as an internal standard. Acquire a ¹H-NMR spectrum to verify >95% conversion of the aryl chloride. If conversion is low, check for the presence of unreacted Pd(0) (black precipitate indicates catalyst decomposition).

  • Workup: Quench with water (2 mL), extract with EtOAc (3 × 5 mL), dry over MgSO₄, and purify via flash chromatography.

Protocol B: Modern Room-Temperature Cu-Catalyzed Etherification

Based on the latest advancements utilizing N1​,N2​ -diarylbenzene-1,2-diamine ligands [[5]]().

Rationale: Traditional Ullmann couplings required >100 °C. By employing the highly tuned L8 ligand, the activation energy for alkoxide transmetalation is lowered, allowing aryl bromides containing sensitive acidic functional groups to be coupled at room temperature.

Step-by-Step Procedure:

  • Preparation: In a glovebox, combine Aryl Bromide (1.0 mmol), Alcohol (1.5 mmol), CuI (5.0 mol%), Ligand L8 (5.0 mol%), and K₃PO₄ (2.0 mmol) in a 20 mL vial.

  • Solvent Addition: Add anhydrous Toluene (2.0 mL). Causality: Toluene provides a non-coordinating environment that prevents solvent-based competitive binding to the Cu(I) center, which is a common failure mode in polar solvents like DMF.

  • Reaction: Seal the vial and stir vigorously at room temperature for 24 hours.

  • Self-Validation (GC-MS): Spike the reaction with 50 µL of dodecane (internal standard). Run a GC-MS aliquot. You must monitor for the target ether mass, but critically, check for the presence of diaryl ether (homocoupling of the aryl bromide). High levels of homocoupling indicate excessive ambient oxygen intrusion, which drives a deleterious Cu(II) oxidative coupling pathway.

  • Workup: Filter the crude mixture through a short pad of Celite (to remove insoluble copper salts and phosphate base), concentrate, and purify via silica gel chromatography.

Strategic Selection Matrix

When designing a synthetic route, the choice between Pd and Cu should be governed by substrate identity, functional group tolerance, and process chemistry constraints (such as cost and metal toxicity).

decision_tree Start Target: Aryl C-O Bond Halide What is the Aryl Halide? Start->Halide Chloride Aryl Chloride Halide->Chloride BromideIodide Aryl Bromide / Iodide Halide->BromideIodide PdChoice Use Pd-Catalyzed (Buchwald-Hartwig) Chloride->PdChoice Unreactive in Cu Cost Is Catalyst Cost / Metal Toxicity a Primary Concern? BromideIodide->Cost Cost->PdChoice No (Need mild conditions) CuChoice Use Cu-Catalyzed (Ullmann) Cost->CuChoice Yes

Figure 3: Strategic decision matrix for selecting between Pd- and Cu-catalyzed etherification.

Final Verdict: If your substrate is an aryl chloride or an electron-rich aryl bromide prone to poor conversion, Palladium is the mandatory choice despite the higher catalyst cost. However, if you are scaling up a process utilizing aryl iodides or activated bromides, the modern ligand-accelerated Copper systems offer an unbeatable combination of low cost, low toxicity, and excellent yields.

References

  • 2 Zhang, H., Ruiz-Castillo, P., & Buchwald, S. L. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 20(6), 1580-1583.

  • 3 Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369-5374.

  • [[4]]() Wikipedia Contributors. Ullmann condensation. Wikipedia, The Free Encyclopedia.

  • 5 Strauss, M. J., Greaves, M. E., Kim, S.-T., et al. (2024). Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. Angewandte Chemie International Edition, 63(19), e202400333.

  • 1 Ruiz-Castillo, P., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Chemical Reviews.

Sources

HPLC and LC-MS analysis for purity assessment of 2-(4-Bromophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: HPLC vs. LC-MS for the Purity Assessment of 2-(4-Bromophenoxy)-5-nitropyridine

The synthesis and scale-up of halogenated nitropyridines require rigorous analytical oversight. As a highly lipophilic, electron-deficient heterocyclic intermediate, 2-(4-Bromophenoxy)-5-nitropyridine is susceptible to carrying over unreacted precursors (such as 4-bromophenol or 2-chloro-5-nitropyridine) and generating regioisomeric byproducts during nucleophilic aromatic substitution.

This guide provides a critical comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the purity assessment of this compound, detailing the causality behind method development and providing self-validating experimental protocols.

Physicochemical Profiling & Analytical Strategy

The analytical strategy for 2-(4-Bromophenoxy)-5-nitropyridine is dictated by its structural features:

  • Lipophilicity: The combination of a bromophenyl ring and a pyridine nucleus makes the molecule highly hydrophobic, necessitating Reversed-Phase (RP) chromatography.

  • Chromophores: The extended conjugation of the nitropyridine system and the aromatic ether linkage provides strong UV absorbance, making UV at 254 nm highly effective for quantitation.

  • Ionization Potential: While the strongly electron-withdrawing nitro group at the 5-position reduces the basicity of the pyridine nitrogen, the molecule still readily protonates to form a stable [M+H]+ ion in Electrospray Ionization positive mode (ESI+) when exposed to acidic mobile phase modifiers[1][2].

  • Isotopic Signature: The presence of a single bromine atom yields a characteristic 1:1 isotopic doublet ( 79Br and 81Br ), which serves as a powerful diagnostic filter during mass spectrometry to distinguish target-related impurities from background matrix noise.

Workflow A 2-(4-Bromophenoxy)-5-nitropyridine Analytical Sample B Primary Objective? A->B C Routine QA/QC & Batch Release B->C D Impurity Profiling & Structural Elucidation B->D E HPLC-UV (RP-C18) Detection: 254 nm Quantitation C->E F UPLC-ESI-MS/MS Detection: MRM / Scan Mass Confirmation D->F

Analytical decision tree for 2-(4-Bromophenoxy)-5-nitropyridine purity assessment.

Comparative Performance Data

While RP-HPLC remains the gold standard for routine, cost-effective purity assessment of halogenated nitropyridines[3], UPLC-MS/MS is indispensable for trace impurity identification. The table below synthesizes their comparative performance.

ParameterHPLC-UV (Routine Purity)UPLC-MS/MS (Impurity Profiling)
Primary Application Quantitative purity, batch releaseTrace impurity ID, structural elucidation
Column Chemistry C18 (e.g., 250 x 4.6 mm, 5 µm)C18 Sub-2 µm (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase Additive 0.1% TFA (Optimal peak shape)0.1% Formic Acid (MS compatible)
Limit of Detection (LOD) ~0.05% (Area normalization)~0.001% (Highly sensitive)
Run Time 20 - 25 minutes5 - 10 minutes
Specificity Mechanism Retention time & UV spectrumExact mass, isotopic pattern, MS/MS

Methodology 1: HPLC-UV Analysis (Routine Quantitation)

This protocol is designed as a self-validating system for batch release. The use of a gradient starting at 30% organic ensures polar precursors (like 5-nitropyridin-2-ol) elute early, while ramping to 80% efficiently elutes the highly lipophilic API with minimal band broadening[3].

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure water + 0.1% Trifluoroacetic acid (TFA). (TFA suppresses secondary silanol interactions with the weakly basic pyridine, ensuring sharp peaks).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Sample Preparation (Diluent matching): Dissolve 1.0 mg of the sample in 1.0 mL of a 50:50 (v/v) Water/Acetonitrile mixture. Causality: Matching the diluent to the midpoint of the gradient prevents solvent-front distortion and peak splitting.

  • Chromatographic Conditions:

    • Column: RP-C18, 250 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Gradient: 0-2 min (30% B), 2-15 min (ramp to 80% B), 15-20 min (hold 80% B), 20-25 min (re-equilibrate at 30% B).

    • Detection: UV at 254 nm.

  • System Suitability Testing (SST): Inject a resolution standard containing the API and 4-bromophenol. The system is validated for use only if the resolution ( Rs​ ) between the two peaks is ≥2.0 and the API tailing factor is ≤1.5 .

Methodology 2: UPLC-ESI-MS/MS (Structural Elucidation)

When unknown impurities are detected via HPLC-UV, LC-MS/MS is deployed. In ESI positive mode, the fragmentation of the electron-deficient nitropyridine ring is primarily driven by the loss of the nitro group and cleavage at the ether linkage[2].

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid is a volatile modifier that enhances the ionization efficiency of nitrogen-containing heterocycles without fouling the MS source[1].

  • Sample Preparation: Dilute the sample to 1 µg/mL in Mobile Phase A/B (1:1). Causality: High concentrations cause detector saturation and ion suppression in ESI; 1 µg/mL ensures linear response.

  • MS Source Optimization:

    • Ionization Mode: ESI Positive ( ESI+ ).

    • Capillary Voltage: 3.2 kV (Provides stable Taylor cone for heterocycles)[1].

    • Desolvation Temperature: 350 °C (Ensures complete droplet evaporation for the aqueous-organic mixture)[2].

  • Data Acquisition & Isotopic Filtering: Scan from m/z 100 to 500. Filter the Total Ion Chromatogram (TIC) for the signature 1:1 doublet at m/z 295 and 297 ( [M+H]+ ).

Mechanistic Fragmentation Pathway

Upon collision-induced dissociation (CID), the [M+H]+ ion undergoes predictable fragmentation. The dominant pathways involve the neutral loss of the nitro group ( Δm=−46 Da ) and the cleavage of the diaryl ether bond, which typically leaves the charge on the more stable nitropyridyl cation.

Fragmentation M [M+H]+ m/z 295 / 297 Path1 Loss of NO2 (-46 Da) M->Path1 Path2 Ether Cleavage (- Bromophenol) M->Path2 Frag1 m/z 249 / 251 (Bromophenoxy-pyridine) Path1->Frag1 Frag2 m/z 123 (Nitropyridyl cation) Path2->Frag2

Proposed ESI+ MS/MS fragmentation pathway for 2-(4-Bromophenoxy)-5-nitropyridine.

Conclusion & Best Practices

For the purity assessment of 2-(4-Bromophenoxy)-5-nitropyridine, a dual-method approach is highly recommended. HPLC-UV provides the robustness and quantitative linearity required for daily batch release and stability testing. However, because UV detection cannot definitively identify co-eluting unknowns, UPLC-MS/MS must be utilized during initial route scouting and forced degradation studies. By leveraging the unique isotopic signature of the bromine atom and the predictable fragmentation of the nitropyridine ring, analysts can rapidly map the impurity profile of the synthetic process.

References

  • National Institutes of Health (PMC). "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography."[1] URL: [Link]

Sources

Efficacy of copper vs. palladium catalysts in diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Selection of Catalytic Systems for Diaryl Ether Synthesis: A Comparative Guide to Copper vs. Palladium Efficacy

Introduction: Diaryl ethers are ubiquitous structural motifs in pharmaceuticals (e.g., the glycopeptide antibiotic vancomycin), agrochemicals, and high-performance polymers[1]. Historically, the construction of the C–O bond relied on the classical Ullmann ether synthesis, which required stoichiometric amounts of copper and harsh temperatures (>200 °C), severely limiting functional group tolerance[2]. The landscape was revolutionized in 1999 when Buchwald and Hartwig independently reported palladium-catalyzed intermolecular C–O cross-coupling protocols[3]. Concurrently, modern ligand-assisted copper catalysis has revitalized the Ullmann reaction, enabling milder conditions and lower catalyst loadings[4]. For drug development professionals and synthetic chemists, choosing between Copper (Cu) and Palladium (Pd) is no longer just about cost; it is a nuanced decision dictated by substrate electronic properties, steric hindrance, and scalability.

Mechanistic Framework & Catalyst Dynamics

Understanding the causality behind experimental outcomes requires examining the divergent catalytic cycles of Cu and Pd.

Palladium (Buchwald-Hartwig): The Pd-catalyzed C–O coupling operates via a well-defined Pd(0)/Pd(II) catalytic cycle. The critical challenge in Pd-catalyzed etherification is preventing the reductive elimination of the starting aryl halide or β-hydride elimination (if aliphatic alcohols are used). This is mitigated by employing highly electron-rich, sterically demanding biarylphosphine ligands (e.g., t-BuBrettPhos)[3][5]. The bulky ligand accelerates the reductive elimination of the diaryl ether from the Pd(II) intermediate, overpowering competing side reactions.

Copper (Ullmann-Type): The modern Cu-catalyzed cycle typically oscillates between Cu(I) and Cu(III) states, though single-electron transfer (radical) pathways can also occur depending on the ligand[1]. The addition of bidentate ligands (e.g., N,N-dimethylglycine, 1,10-phenanthroline, or diketones) solubilizes the Cu(I) species and increases the electron density at the metal center, facilitating the challenging oxidative addition of the aryl halide[4].

Caption: Simplified catalytic cycles for Cu-mediated and Pd-mediated C-O cross-coupling.

Performance Matrix: Substrate Scope and Efficacy

The efficacy of Cu vs. Pd is highly substrate-dependent. Table 1 summarizes the operational parameters and performance metrics for both systems.

Table 1: Quantitative Comparison of Cu vs. Pd Catalytic Systems

ParameterCopper (Ullmann-Type)Palladium (Buchwald-Hartwig)
Typical Catalysts CuI, Cu2O, Cu(PPh3)3Br[2]Pd2(dba)3, Pd(OAc)2[3]
Typical Ligands Amino acids (N,N-dimethylglycine), diamines, diketones[4]Bulky biarylphosphines (t-BuBrettPhos, RockPhos)[5]
Catalyst Loading 5 – 10 mol%[4]0.5 – 2 mol%[5]
Preferred Aryl Halides Iodides > Bromides >> Chlorides[6]Chlorides ≈ Bromides > Iodides[3]
Substrate Electronics Excels with electron-deficient aryl halides[2]Excels with electron-rich and neutral aryl halides[3]
Steric Tolerance Poor to Moderate (ortho-substituents hinder reaction)[7]Excellent (bulky ligands force reductive elimination)[5]
Operating Temperature 80 °C – 120 °C[4]80 °C – 110 °C (Room temp possible with specific ligands)[3]
Cost & Toxicity Low cost, low toxicity (Pharma preferred)High cost, strict residual metal limits

Decision Workflow for Catalyst Selection

When designing a synthesis for a novel diaryl ether, empirical screening can be minimized by following a logical decision tree based on substrate properties.

Caption: Decision matrix for selecting Cu vs. Pd catalysts based on substrate halide and sterics.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Each includes critical control points to verify intermediate success.

Protocol A: Copper-Catalyzed Synthesis of Diaryl Ethers (Ullmann-Type) This protocol utilizes an inexpensive amino acid ligand, which is highly effective for coupling aryl iodides with phenols[4].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (10 mol%, 0.1 mmol), N,N-dimethylglycine (10 mol%, 0.1 mmol), and K3PO4 (2.0 equiv, 2.0 mmol)[4].

  • Substrate Addition: Add the phenol (1.0 mmol) and aryl iodide (1.0 mmol). If substrates are solid, add them before purging.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (repeat 3 times). Causality: While Cu(I) is less sensitive than Pd(0), oxygen can irreversibly oxidize Cu(I) to inactive Cu(II) species, stalling the catalytic cycle.

  • Solvent Addition: Inject anhydrous acetonitrile or DMF (3.0 mL) via syringe.

  • Reaction: Seal the tube and stir at 80–90 °C for 12–24 hours. Validation Check: Monitor via TLC or GC-MS. The disappearance of the aryl iodide indicates successful oxidative addition and turnover.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Concentrate and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Synthesis of Diaryl Ethers (Buchwald-Hartwig) This protocol employs a highly active Pd system capable of coupling unactivated aryl chlorides and sterically hindered substrates[3][5].

  • Preparation: In a nitrogen-filled glovebox, charge a vial with Pd2(dba)3 (1 mol% Pd, 0.005 mmol), t-BuBrettPhos (2.5 mol%, 0.025 mmol), and Cs2CO3 (1.5 equiv, 1.5 mmol)[5]. Causality: The slight excess of ligand relative to Pd ensures the formation of the active mono-ligated L·Pd(0) species while preventing catalyst aggregation into inactive Pd black.

  • Substrate Addition: Add the phenol (1.2 mmol) and aryl chloride/bromide (1.0 mmol).

  • Solvent Addition: Add anhydrous toluene (2.0 mL). Seal the vial with a Teflon-lined cap and remove from the glovebox.

  • Reaction: Heat the mixture at 100 °C for 12 hours. Validation Check: A color change from dark purple/red (Pd2(dba)3) to pale yellow/orange indicates the successful formation of the active catalytic species.

  • Workup: Cool to room temperature, quench with water, extract with diethyl ether, dry over MgSO4, and concentrate for chromatographic purification.

Comparative Yield Data

To objectively compare efficacy, Table 2 illustrates typical yields for challenging substrate pairings based on literature precedents.

Table 2: Yield Comparison for Specific Substrate Pairings

Substrate PairingCopper System YieldPalladium System YieldMechanistic Rationale
4-Methoxyphenol + 4-Bromoanisole (Electron-rich + Electron-rich)~45-60% (Requires 110°C, 24h)[4]>85% (100°C, 12h)[5]Pd excels with electron-rich halides due to highly active electron-rich phosphine ligands.
Phenol + 4-Nitroiodobenzene (Neutral + Electron-deficient)>90% (80°C, 6h)[2]~80% (Risk of side reactions)Cu undergoes facile oxidative addition with electron-deficient aryl iodides.
2,6-Dimethylphenol + 2-Bromotoluene (Highly Sterically Hindered)<20% (Often fails)[7]>80% (Using t-BuBrettPhos)[5]The bulky t-BuBrettPhos ligand forces the sterically congested reductive elimination step in the Pd cycle.

Conclusion

For routine synthesis involving electron-deficient aryl iodides or bromides, Copper catalysis remains the method of choice due to its operational simplicity, low cost, and favorable toxicity profile—making it highly attractive for early-stage drug development and scale-up. However, when confronting unactivated aryl chlorides, electron-rich aryl bromides, or severe steric hindrance, Palladium catalysis equipped with modern dialkylbiarylphosphine ligands is unparalleled. The optimal synthetic strategy leverages Cu for baseline cost-efficiency and deploys Pd to overcome structural complexity.

References

  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents Royal Society of Chemistry[Link]

  • Recent Progress in Diaryl Ether Synthesis Synthesis (ResearchGate)[Link]

  • Diaryl ether synthesis by etherification (arylation) Organic Chemistry Portal[Link]

  • Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating Tetrahedron Letters[Link]

  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst Synthetic Communications (ResearchGate)[Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers Beilstein Journal of Organic Chemistry[Link]

  • Solvent-free palladium-catalyzed C–O cross-coupling of aryl bromides with phenols Mendeleev Communications[Link]

Sources

Safety Operating Guide

2-(4-Bromophenoxy)-5-nitropyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and safety for drug development pipelines, I approach the disposal of multi-hazard compounds not just as a regulatory hurdle, but as a critical component of laboratory integrity.

2-(4-Bromophenoxy)-5-nitropyridine is a specialized synthetic intermediate. Because it contains a halogen (bromine), a high-energy nitroaromatic group, and a toxic pyridine scaffold, it presents unique physicochemical challenges. Standard aqueous disposal or general solid waste routing is strictly prohibited. The accepted, self-validating standard of practice is complete thermal destruction via a licensed hazardous waste management service[1].

Below is the mechanistic rationale and step-by-step logistical framework for the safe handling, containment, and disposal of this compound.

Physicochemical Hazard Profiling & Causality

Understanding the molecular structure is the first step in establishing a safe disposal workflow. Every protocol we implement is driven by the specific reactivity of the compound's functional groups:

  • Halogenated Phenoxy Group (Bromine): When combusted at standard incineration temperatures (850 °C), halogenated organics can form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and furans. Therefore, environmental regulations mandate high-temperature incineration for wastes containing halogenated substances[2][3].

  • Nitroaromatic Pyridine Ring: The nitro group (-NO₂) is highly energetic. While a single nitro group on this bulky scaffold is generally stable under ambient laboratory conditions, attempting benchtop chemical degradation (e.g., chemical reduction or dehalogenation) can lead to uncontrolled exothermic reactions or the generation of highly reactive, toxic intermediates[1].

  • Systemic Toxicity: Pyridine derivatives and nitroaromatics are recognized as systemic toxicants and environmental hazards, requiring strict containment to prevent groundwater leaching[4].

Quantitative Disposal & Segregation Parameters

To ensure complete destruction and regulatory compliance, the following parameters dictate the downstream thermal treatment and laboratory segregation of this compound.

Table 1: Thermal Destruction Parameters for Halogenated Organics

ParameterRequired ValueMechanistic Rationale
Minimum Temperature > 1100 °CCleaves stable aromatic rings and prevents the formation of toxic PBDDs/furans[2][3].
Gas Residence Time ≥ 2.0 secondsEnsures complete oxidative combustion of the pyridine and nitroaromatic framework[2][3].
Halogen Threshold > 1% (by weight)Triggers mandatory dual-temperature strategy incineration specifically for halogens[3].
Scrubber Environment Alkaline (pH 8-10)Neutralizes hydrobromic acid (HBr) and nitrogen oxides (NOx) generated during combustion[5].

Table 2: Waste Profiling and Segregation Matrix

Chemical CharacteristicHazard ImplicationOperational Segregation Rule
Bromophenoxy Moiety Halogenated waste; risk of dioxin generation.Must be routed to a designated high-temperature halogenated waste stream[2].
Nitroaromatic Group High energy density; potential for exothermic runaway.Strictly isolate from strong reducing agents (e.g., NaBH₄, LiAlH₄)[1].
Pyridine Scaffold Environmental persistence.Utilize secondary containment; never dispose of via aqueous drain[4].

Laboratory-Scale Containment and Preparation Workflow

Do not attempt to neutralize or treat this chemical in the laboratory without specialized industrial equipment[1]. Follow this self-validating protocol to prepare the chemical for Environmental Health and Safety (EHS) transfer.

Step 1: Hazard Identification and PPE Donning

  • Action: Equip standard PPE for highly toxic solids: chemical safety goggles, nitrile rubber gloves (ensure >480 min breakthrough time for standard organics), a fully buttoned lab coat, and closed-toe shoes[1].

  • Validation: Inspect gloves for micro-tears before handling. Conduct all transfers inside a certified chemical fume hood (face velocity 80-100 fpm) to prevent the inhalation of fugitive particulate matter.

Step 2: Waste Segregation and Compatibility Verification

  • Action: Designate a specific waste stream exclusively for "Halogenated Organic Solid Waste."

  • Validation: Audit the waste container's log to ensure no incompatible chemicals (such as alkali metals or strong bases) have been previously introduced.

Step 3: Primary and Secondary Containment

  • Action: Transfer the chemical—alongside any contaminated consumables like weigh boats, pipette tips, or spatulas—into a High-Density Polyethylene (HDPE) container or a PTFE-lined amber glass bottle.

  • Validation: Ensure the cap is securely tightened. Place the primary container inside a secondary containment tray to capture any potential breaches during storage.

Step 4: Labeling and Accumulation

  • Action: Affix a hazardous waste label immediately upon the first particle of waste entering the container.

  • Validation: The label must explicitly state the full chemical name ("2-(4-Bromophenoxy)-5-nitropyridine" – no abbreviations), check the boxes for "Hazardous Waste" and "Toxic," and clearly note the accumulation start date[1].

Step 5: EHS Transfer and Manifesting

  • Action: Submit a waste pickup request to your institution's EHS office, providing the exact CAS number (if available) or full IUPAC name and structure.

  • Validation: While this specific custom intermediate may not be explicitly listed by name under the EPA's F, K, P, or U lists, it must be evaluated for characteristic toxicity and managed as a characteristic hazardous waste under RCRA guidelines[1][4].

Waste Lifecycle and Thermal Destruction Pathway

The following diagram illustrates the logical flow from laboratory generation to final environmental neutralization, ensuring a closed-loop safety system.

G A Waste Generation 2-(4-Bromophenoxy)-5-nitropyridine B Hazard Segregation (Halogenated Nitroaromatic) A->B Identify C Primary Containment (HDPE/PTFE-lined Glass) B->C Isolate D EPA Manifesting (Hazardous Waste Profile) C->D Label & Store E Thermal Destruction (>1100°C Incineration) D->E Transport F Gas Scrubbing (HBr & NOx Neutralization) E->F Exhaust Gas

Figure 1: Lifecycle and thermal destruction pathway for halogenated nitroaromatic waste.

References

  • Waste incinerators - Toolkit | Stockholm Convention (pops.int) | 2

  • Compliance with Article 50 of the IED Article 50 Paragraph 1 - EPA | Environmental Protection Agency Ireland (epa.ie) | 3

  • Proper Disposal of 4-Bromo-2-nitroanisole: A Guide for Laboratory Professionals | BenchChem | 1

  • Incineration In Hazardous Waste Management | U.S. Environmental Protection Agency (epa.gov) | 5

  • Technical Fact Sheet – Dinitrotoluene (DNT) | U.S. Environmental Protection Agency (epa.gov) | 4

Sources

Personal protective equipment for handling 2-(4-Bromophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of highly functionalized halogenated nitro-heterocycles not merely as a compliance exercise, but as a critical variable in experimental integrity. 2-(4-Bromophenoxy)-5-nitropyridine is a potent building block frequently utilized in the synthesis of PROTACs, kinase inhibitors, and advanced agrochemicals. However, its structural motifs create a dual-threat hazard profile that requires precise logistical and operational planning.

When you understand the molecular causality of a compound's hazards, safety becomes an intuitive extension of your chemistry. This guide provides the definitive operational, protective, and disposal framework for handling 2-(4-Bromophenoxy)-5-nitropyridine.

Mechanistic Causality of Hazards (The "Why" Behind the Safety)

To design a fail-safe handling protocol, we must first deconstruct the molecule's structural liabilities:

  • The Nitro-Pyridine Core (Systemic Toxicity): Nitroaromatics are easily absorbed through the skin and respiratory tract. Once systemic, they can be metabolically reduced to hydroxylamines, which oxidize hemoglobin to methemoglobin, severely impairing oxygen transport [1][2]. Furthermore, the high bond energy of the C−NO2​ group makes the compound thermally sensitive under extreme conditions.

  • The Bromophenoxy Group (Lipophilicity & Persistence): The bulky, halogenated ether dramatically increases the molecule's partition coefficient (LogP). This lipophilicity means the compound will rapidly penetrate lipid bilayers (such as human skin), especially if dissolved in permeation-enhancing organic solvents.

  • Aerosolization Risk: As a dry solid, the electrostatic properties of the powder can cause it to aerosolize during transfer, bypassing primary containment if airflow is not strictly managed.

Quantitative Hazard Metrics & Operational Implications

Summarizing the physical data dictates our engineering controls:

Property / ParameterQuantitative MetricOperational Implication
Molecular Weight 295.09 g/mol Fine powders can aerosolize; requires static mitigation.
LogP (Estimated) ~3.5 - 4.0Highly lipophilic; rapidly crosses biological membranes.
Thermal Threshold < 120°CExothermic decomposition risk; avoid concentrating to dryness under high heat.
Fume Hood Velocity 80 – 100 fpmMandatory continuous airflow to prevent inhalation of particulates [3].

Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient when handling lipophilic nitroaromatics dissolved in organic solvents. The following matrix outlines the required defenses and their scientific rationale.

PPE ComponentSpecificationScientific Rationale & Causality
Hand Protection Double-gloving: Inner layer Nitrile (min 0.11 mm), Outer layer Neoprene or Butyl Rubber.Nitrile protects against the dry powder. However, if the compound is dissolved in DMSO or DMF, the solvent rapidly permeates nitrile. The heavier outer glove prevents solvent-mediated dermal transport of the nitroaromatic core.
Eye/Face Protection Splash-proof chemical safety goggles + Polycarbonate Face Shield.The bromophenoxy moiety is a severe ocular irritant. A face shield provides ballistic protection against unexpected exothermic pressure releases during dissolution.
Body Protection Flame-resistant (FR) lab coat, fully buttoned, with knit cuffs.Prevents electrostatic discharge (which could ignite solvent vapors) and provides a physical barrier against lipophilic dust settling on exposed forearms.
Respiratory N95/FFP3 particulate respirator (if handling >5g outside a closed system).Prevents inhalation of aerosolized particles that can lead to systemic methemoglobinemia.

Operational Plan: Self-Validating Handling Protocol

This step-by-step methodology ensures that every action is verified by a subsequent observation, creating a closed-loop, self-validating safety system.

Phase 1: Pre-Operational Validation

  • Airflow Verification: Before opening the chemical container, verify the chemical fume hood face velocity reads between 80–100 fpm.

    • Validation: Tape a small piece of tissue to the sash; it should pull inward steadily without violent fluttering.

  • Glove Integrity Check: Perform a pneumatic (inflation) test on the outer neoprene gloves to ensure no micro-tears exist prior to donning.

Phase 2: Weighing and Transfer 3. Static Mitigation: Use an anti-static gun (ionizer) on the weighing boat and stainless-steel spatula.

  • Causality: Static discharge causes the powder to "jump" and aerosolize, increasing inhalation risk and causing loss of mass accuracy.
  • Mass Transfer: Weigh the required mass directly into a pre-tared, sealable reaction vial rather than an open boat. Seal the vial tightly before moving it to the main reaction station.

Phase 3: Dissolution and Reaction Execution 5. Solvent Addition: If using Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), add the solvent via syringe through a septum.

  • Causality: DMSO acts as a molecular "Trojan horse," drastically accelerating the dermal absorption of the dissolved bromophenoxy-nitropyridine. Closed-system addition prevents accidental splashing of this highly permeable solution.
  • Thermal Control: Maintain reaction temperatures strictly below 120°C.
  • Validation: Use an internal thermocouple rather than relying solely on the hotplate's external sensor to prevent localized superheating of the nitro-heterocycle.

Phase 4: Quenching and Decontamination 7. Aqueous Quench: Slowly quench the reaction mixture into a 10x volume of ice-cold water or brine.

  • Validation: Monitor the internal temperature during the quench to ensure it does not exceed 25°C, confirming a controlled, non-exothermic precipitation of the product.
  • Decontamination: Wash all spatulas and glassware with a sequence of acetone, followed by water, collecting all rinses directly into the designated waste container.

Waste Disposal & Environmental Logistics

Because of the bromine atom and the nitro group, 2-(4-Bromophenoxy)-5-nitropyridine presents a complex disposal profile that must strictly adhere to EPA SW-846 standards [4].

  • Segregation: All liquid and solid waste contaminated with this compound MUST be classified as Halogenated Organic Waste . Do not mix it into standard non-halogenated solvent carboys.

  • Incompatibility Warning: Never mix nitroaromatic waste with strong reducing agents (e.g., sodium borohydride, iron powder) or concentrated alkalis. This combination can generate heat or shock-sensitive byproducts in the waste carboy.

  • Incineration Mandate: Halogenated aromatics cannot be disposed of via standard methods due to the risk of generating toxic brominated dioxins and furans during low-temperature combustion. They require high-temperature incineration (>1000°C) at a permitted, EPA-compliant hazardous waste facility.

Workflow & Disposal Visualization

The following diagram maps the logical operational flow and the critical decision points for emergency response and waste segregation.

G Start Risk Assessment & PPE Verification Weighing Weighing & Transfer (Fume Hood) Start->Weighing Reaction Reaction / Dissolution (Avoid pure DMSO if possible) Weighing->Reaction Spill Spill or Exposure? Reaction->Spill Emergency Emergency Protocol (Evacuate, Wash, Report) Spill->Emergency Yes Workup Aqueous Workup & Extraction Spill->Workup No Waste Waste Segregation Workup->Waste HaloWaste Halogenated Organic Waste (EPA Compliant) Waste->HaloWaste Incineration High-Temp Incineration (>1000°C) HaloWaste->Incineration

Figure 1: Operational workflow and waste disposal pathway for 2-(4-Bromophenoxy)-5-nitropyridine.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Center for Biotechnology Information (NCBI) Bookshelf / National Research Council URL:[Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Test Methods for Evaluating Solid Waste: Physical/Chemical Methods (SW-846) U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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